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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-amino-4-methylpentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-amino-4-methylpentanoic acid hydrochloride, also known as L-Beta-Homovaline hydrochloride, is a chiral β-amino acid derivative. As a posi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-amino-4-methylpentanoic acid hydrochloride, also known as L-Beta-Homovaline hydrochloride, is a chiral β-amino acid derivative. As a positional isomer of the proteinogenic amino acid L-leucine, it holds significant interest in medicinal chemistry and drug development. The presence of the amino group on the β-carbon introduces unique conformational properties and increased metabolic stability compared to its α-amino acid counterparts. This guide provides a comprehensive overview of the known properties, synthesis, analysis, and biological relevance of (R)-3-amino-4-methylpentanoic acid hydrochloride to support its application in research and development.

Physicochemical Properties

The hydrochloride salt of (R)-3-amino-4-methylpentanoic acid enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[1] While specific experimental data for the hydrochloride salt is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 219310-09-5[2][3]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white solid/powder[2]
IUPAC Name (3R)-3-amino-4-methylpentanoic acid;hydrochloride[2]
Synonyms L-Beta-Homovaline hydrochloride, (R)-3-Aminoisobutylacetic acid hydrochloride
Melting Point Data not available for the hydrochloride salt. The free amino acid has a melting point of 206 °C.
Solubility Enhanced solubility in aqueous solutions. Specific data in various organic solvents is not readily available.[1]
pKa Data not available. Expected to have two pKa values for the carboxylic acid and the amino group.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum in a solvent like D₂O would be expected to show the following signals:

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A multiplet for the methine proton of the isopropyl group.

  • A multiplet for the proton at the chiral center (C3).

  • A multiplet for the methylene protons at C2.

  • The acidic proton of the carboxylic acid and the protons of the ammonium group may be exchanged with D₂O or appear as broad signals.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would likely exhibit characteristic absorption bands for:

  • O-H stretch of the carboxylic acid.

  • N-H stretch of the ammonium group.

  • C=O stretch of the carboxylic acid.

  • C-N stretch.

  • C-H stretches of the alkyl groups.

Mass Spectrometry (Expected)

In a mass spectrum, the parent ion of the free amino acid (m/z = 131.18) would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the carbon backbone.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of (R)-3-amino-4-methylpentanoic acid hydrochloride is not widely published, general methods for the enantioselective synthesis of β-amino acids can be adapted.

Enantioselective Synthesis

One common approach involves the use of chiral auxiliaries. For instance, an asymmetric synthesis could be designed starting from a chiral precursor, or through the diastereoselective addition of an enolate to a chiral imine.[5] Another powerful method is the use of enzymatic kinetic resolution of a racemic mixture of the corresponding ester.[6]

Below is a conceptual workflow for a potential enantioselective synthesis:

G A Racemic 3-amino-4-methylpentanoic acid ester B Enzymatic Hydrolysis (e.g., Lipase) A->B C (R)-3-amino-4-methylpentanoic acid ester (unreacted) B->C D (S)-3-amino-4-methylpentanoic acid (hydrolyzed) B->D E Separation C->E D->E F Hydrolysis E->F (from C) G (R)-3-amino-4-methylpentanoic acid F->G H Treatment with HCl G->H I (R)-3-amino-4-methylpentanoic acid hydrochloride H->I

Caption: Conceptual workflow for the enzymatic resolution of (R)-3-amino-4-methylpentanoic acid.

Purification and Hydrochloride Salt Formation

Purification of the final product can typically be achieved by recrystallization. The formation of the hydrochloride salt is generally accomplished by treating a solution of the free amino acid in a suitable solvent (e.g., ethanol, diethyl ether) with a solution of hydrogen chloride.[6]

Step-by-Step Protocol for Hydrochloride Salt Formation (General):

  • Dissolve the purified (R)-3-amino-4-methylpentanoic acid in a minimal amount of a suitable alcohol (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or ethanol).

  • Stir the mixture at a low temperature to induce precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities.

  • Dry the product under vacuum to obtain the final (R)-3-amino-4-methylpentanoic acid hydrochloride.

Analytical Characterization

The identity and purity of (R)-3-amino-4-methylpentanoic acid hydrochloride should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of (R)-3-amino-4-methylpentanoic acid. This can be achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column.

  • Chiral Stationary Phases: CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or ligand-exchange columns are often effective for the direct separation of underivatized amino acid enantiomers.[7][8]

  • Pre-column Derivatization: Derivatization with reagents such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) creates diastereomers that can be resolved on a reversed-phase column.[9]

Illustrative Analytical Workflow:

G A Sample of (R)-3-amino-4- methylpentanoic acid HCl B Dissolution in Mobile Phase A->B C Injection into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E Detection (e.g., UV) D->E F Data Analysis E->F G Determination of Enantiomeric Purity F->G

Caption: A typical analytical workflow for determining the enantiomeric purity by chiral HPLC.

Biological Significance and Applications

β-amino acids and their derivatives are of significant interest in drug discovery due to their unique structural and biological properties. The incorporation of β-amino acids into peptides can lead to the formation of stable secondary structures and confer resistance to proteolytic degradation.[10]

Interaction with GABA Receptors

(R)-3-amino-4-methylpentanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[11][12] As such, it has the potential to interact with GABA receptors (GABA-A and GABA-B).[1][12][13] Many β-amino acids and their derivatives are known to act as agonists or antagonists at these receptors, making them attractive candidates for the development of therapeutics for neurological disorders.[13][14]

Potential Therapeutic Applications

Given its structure, (R)-3-amino-4-methylpentanoic acid hydrochloride could be explored for its potential as a:

  • Neuromodulatory agent: For conditions such as epilepsy, anxiety, and spasticity.

  • Building block for peptidomimetics: To create novel therapeutic peptides with enhanced stability and bioactivity.

Safety and Handling

(R)-3-amino-4-methylpentanoic acid hydrochloride is classified as an irritant, causing skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.

Conclusion

(R)-3-amino-4-methylpentanoic acid hydrochloride is a valuable chiral building block with potential applications in neuroscience and drug development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties and outlines general methodologies for its synthesis, purification, and analysis based on current scientific understanding of related β-amino acids. Further research into its specific biological targets and mechanism of action will be crucial for unlocking its full therapeutic potential.

References

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  • Hyun MH, Min KR, Cho YJ. Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Anal Chim Acta. 2008;620(1-2):93-99. doi:10.1016/j.aca.2008.03.052
  • Absalom N, Eghorn M, Villumsen IS, et al. Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. Biomolecules. 2021;11(12):1848. doi:10.3390/biom11121848
  • Agnol R, Kaczor AA, Liguz-Lecznar M, et al. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. J Med Chem. 2018;61(8):3535-3548. doi:10.1021/acs.jmedchem.7b01889
  • Grobuschek N, Schmid MG, Tuscher C, Ivanova M, Gübitz G. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. J Pharm Biomed Anal. 2002;27(3-4):599-605. doi:10.1016/s0731-7085(01)00616-1
  • de Lima LA, Erdocia FAB, Moreira SGC, et al. Study of X-ray diffraction and Raman spectroscopy on crystals of amino-acids of monohydrated hydrochloric L-histidine and L-Serine. Presented at: 27th Meeting of the North and Northeast Physicists; Belem, PA (Brazil).
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  • Bhat TN, Sasisekharan V. X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Pramana. 1977;8(5):397-406. doi:10.1007/BF02845642
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  • van de Putte P, El-Ghozzi M, van Enckevort WJP, Vlieg E. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. 2015;17(7):1483-1490. doi:10.1039/C4CE02237A
  • Lee SH, Gellman SH, Cheng J. Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Org Lett. 2003;5(11):1839-1842. doi:10.1021/ol034386y
  • Bartolomeo MP, Maisano F. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. J Biomol Tech. 2006;17(2):131-137.
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  • Angelaud R, Zhong YL, Maligres P, Lee J, Askin D. Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. J Org Chem. 2005;70(5):1949-1952. doi:10.1021/jo048249c
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Exploratory

An In-Depth Technical Guide to (R)-β²-Homovaline HCl Salt

Introduction In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids represent a critical frontier. Among these, β-amino acids have garnered substantial interest for their ability t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids represent a critical frontier. Among these, β-amino acids have garnered substantial interest for their ability to impart unique structural and functional properties to peptides and other small molecules.[1] This guide focuses on a specific and valuable building block: (R)-β²-homovaline hydrochloride , also known as (R)-3-amino-4-methylpentanoic acid HCl.

Unlike its α-amino acid counterpart, L-valine, (R)-β²-homovaline possesses an additional carbon atom in its backbone, shifting the amino group to the β-position. This seemingly minor alteration has profound implications. The incorporation of β-amino acids into peptide sequences can induce stable secondary structures (e.g., helices and sheets), significantly enhance resistance to proteolytic degradation, and modulate biological activity.[2][3][4] (R)-β²-homovaline, with its chiral center at the β-carbon (C3) and a bulky isopropyl side chain, offers a conformationally constrained scaffold that is invaluable for designing peptidomimetics aimed at challenging drug targets like G-protein-coupled receptors (GPCRs) and protein-protein interfaces.[3]

This document serves as a technical resource for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the chemical structure, stereoselective synthesis, analytical characterization, and strategic applications of (R)-β²-homovaline HCl salt, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

(R)-β²-homovaline HCl salt is a chiral amino acid derivative supplied as a stable, crystalline solid. The hydrochloride form enhances its stability and solubility in aqueous media, simplifying its handling and application in various synthetic and biological protocols.[5]

Structure:

(R)-β²-homovaline HCl Salt Chemical Structure (Note: An illustrative image of the chemical structure would be placed here. For this text-based format, the IUPAC name and SMILES string define the structure.)

IUPAC Name: (3R)-3-amino-4-methylpentanoic acid hydrochloride[6]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 219310-09-5N/A
Molecular Formula C₆H₁₄ClNO₂[6]
Molecular Weight 167.63 g/mol [6]
Canonical SMILES CC(C)N.ClN/A
InChIKey SLNFFBWDHRKWCB-JEDNCBNOSA-NN/A
Appearance White to off-white solidN/A
Solubility Soluble in water[5]

Stereoselective Synthesis: A Strategic Approach

The primary challenge in synthesizing (R)-β²-homovaline is the precise control of the stereocenter at the C3 position. The choice of synthetic route is dictated by factors such as scale, required enantiomeric purity, and available starting materials. Here, we detail a robust and widely applicable method based on diastereoselective Michael addition.

Synthesis via Asymmetric Michael Addition

This strategy hinges on the 1,4-conjugate addition of a chiral amine to an α,β-unsaturated ester. The causality of stereocontrol is derived from a chiral auxiliary, which directs the addition to one face of the molecule, establishing the desired (R) configuration.

Workflow Overview:

Synthesis_Workflow Start Start: Isovaleraldehyde & Methyl Acrylate Intermediate1 α,β-Unsaturated Ester (Methyl 4-methyl-2-pentenoate) Start->Intermediate1 Wittig or HWE Reaction Intermediate2 Chiral Amine Adduct (Diastereomeric Mixture) Intermediate1->Intermediate2 1. Chiral Amine (e.g., (R)-PEA) Michael Addition 2. Establish Stereocenter Intermediate3 Separated Diastereomer (Desired (R)-configuration) Intermediate2->Intermediate3 Diastereomer Separation (Crystallization or Chromatography) FinalProduct Final Product: (R)-β²-homovaline HCl Salt Intermediate3->FinalProduct 1. Hydrogenolysis (remove auxiliary) 2. Ester Hydrolysis 3. HCl Salt Formation

Caption: Asymmetric synthesis workflow for (R)-β²-homovaline HCl.

Detailed Experimental Protocol (Self-Validating System):

Step 1: Synthesis of the α,β-Unsaturated Ester

  • Rationale: To create the electrophilic Michael acceptor required for the key conjugate addition step. A Horner-Wadsworth-Emmons (HWE) reaction is chosen for its high E-isomer selectivity and operational simplicity.

  • Procedure:

    • To a cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl phosphonoacetate (1.0 eq) dropwise. Allow to warm to room temperature and stir for 1 hour until gas evolution ceases. This forms the ylide in situ.

    • Cool the reaction mixture back to 0 °C and add isobutyraldehyde (1.0 eq) dropwise.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Validation Checkpoint: Monitor reaction completion by TLC or GC-MS to confirm the consumption of isobutyraldehyde.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash chromatography to yield ethyl (E)-4-methylpent-2-enoate.

Step 2: Diastereoselective Michael Addition

  • Rationale: This is the critical stereochemistry-defining step. (R)-α-phenylethylamine is selected as a cost-effective and efficient chiral auxiliary. Its bulky phenyl group effectively shields one face of the intermediate, guiding the protonation step to establish the new stereocenter with high diastereoselectivity.

  • Procedure:

    • Dissolve ethyl (E)-4-methylpent-2-enoate (1.0 eq) and (R)-α-phenylethylamine (1.2 eq) in anhydrous ethanol.

    • Heat the mixture at reflux for 24-48 hours. The reaction is driven by the formation of a thermodynamically stable product.

    • Validation Checkpoint: Monitor the reaction by ¹H NMR of an aliquot. The disappearance of vinylic protons (around 5.8-7.0 ppm) and the appearance of new aliphatic signals confirm the addition. The ratio of diastereomers can also be estimated at this stage.

    • Cool the reaction and concentrate in vacuo to yield the crude diastereomeric adducts.

Step 3: Separation and Deprotection

  • Rationale: The diastereomers formed possess different physical properties, allowing for separation. Hydrogenolysis is a clean and effective method for cleaving the N-benzyl bond of the auxiliary without affecting the newly formed stereocenter.

  • Procedure:

    • Separate the diastereomers via fractional crystallization or preparative flash column chromatography.

    • Dissolve the desired diastereomer in methanol and add Palladium on carbon (10 wt. % Pd, ~5 mol %).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 16-24 hours.

    • Validation Checkpoint: Monitor by TLC, staining with ninhydrin to visualize the newly formed free amine.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Hydrolysis and Salt Formation

  • Rationale: The final steps convert the ester to the carboxylic acid and then form the stable, easily handleable hydrochloride salt.

  • Procedure:

    • Dissolve the crude amino ester in a mixture of 6M HCl and dioxane (1:1).

    • Heat at reflux for 8-12 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

    • Cool the solution and concentrate under reduced pressure to remove solvents.

    • Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford (R)-β²-homovaline HCl salt as a white solid.[7]

Analytical Characterization

Rigorous analytical confirmation is essential to validate the identity, purity, and stereochemical integrity of the final product.

Analytical TechniqueExpected Results & Interpretation
¹H NMR (400 MHz, D₂O)- δ ~3.2-3.4 ppm (m, 1H): Proton at the chiral β-carbon (C3-H).- δ ~2.4-2.6 ppm (m, 2H): Methylene protons adjacent to the carbonyl (C2-H₂).- δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group (C4-H).- δ ~0.9-1.0 ppm (d, 6H): Two diastereotopic methyl groups of the isopropyl side chain.[8][9][10][11][12]
¹³C NMR (100 MHz, D₂O)- δ ~175-180 ppm: Carboxylic acid carbon (C1).- δ ~50-55 ppm: Chiral β-carbon (C3).- δ ~38-42 ppm: Methylene carbon (C2).- δ ~30-35 ppm: Isopropyl methine carbon (C4).- δ ~18-20 ppm: Isopropyl methyl carbons.
Mass Spectrometry (ESI+)Expected m/z for the free amine [M+H]⁺: 132.10 (Calculated for C₆H₁₄NO₂⁺).
Chiral HPLC Using a chiral stationary phase (e.g., Chiralpak AD-H), baseline separation of the (R) and (S) enantiomers should be achieved to determine enantiomeric excess (ee), which should be >98%.
FT-IR (KBr Pellet)- Broad absorption at 2500-3300 cm⁻¹ (O-H and N-H stretches).- Sharp peak around ~1710 cm⁻¹ (C=O stretch of the carboxylic acid).- Peak around ~1600 cm⁻¹ (N-H bend).

Applications in Drug Discovery and Development

(R)-β²-homovaline is not merely a synthetic curiosity; it is a strategic tool for addressing fundamental challenges in drug design, particularly in the realm of peptidomimetics.[13]

Enhancing Proteolytic Stability

One of the primary liabilities of peptide-based therapeutics is their rapid degradation by proteases in the body. The altered backbone geometry of β-amino acids makes them poor substrates for these enzymes.[1][4]

  • Mechanism of Action: Proteases have highly specific active sites evolved to recognize and cleave the peptide bonds between L-α-amino acids. The shifted amino group and additional backbone carbon in a β-amino acid residue disrupt the precise geometry required for enzyme binding and catalysis.

  • Strategic Application: Replacing a key L-valine residue in a bioactive peptide with (R)-β²-homovaline can protect a nearby cleavage site or the entire peptide from degradation, thereby extending its plasma half-life and improving its therapeutic profile.

Inducing Stable Secondary Structures

While short linear peptides are often conformationally flexible (entropically unfavorable for binding), peptides containing β-amino acids can adopt stable, predictable secondary structures, such as helices and turns.[2][14]

  • Structural Impact: The (R)-β²-homovaline residue, with its substitution at the C3 carbon, can act as a turn-inducer or participate in the formation of novel helical structures not accessible to α-peptides. This allows for the precise spatial positioning of side chains.

  • Application in Target Mimicry: This conformational control is critical for designing molecules that mimic the bioactive conformation of a protein loop or helix. For example, a β-peptide containing (R)-β²-homovaline could be designed to mimic an α-helical protein domain to inhibit a protein-protein interaction (PPI) implicated in disease.

Library Development for Drug Screening

The stereochemical and positional diversity of β-amino acids makes them ideal for building combinatorial libraries of natural product-like macrocycles and other complex structures.[15]

  • Workflow: (R)-β²-homovaline, often with Fmoc protection, can be used as a building block in standard solid-phase peptide synthesis (SPPS). Its incorporation expands the accessible chemical space far beyond that of the 20 proteinogenic amino acids.

  • Discovery Potential: Libraries containing this and other β-amino acids can be screened against "undruggable" targets. The constrained nature of the building blocks increases the probability of identifying high-affinity hits with favorable drug-like properties.[15]

Applications_Diagram Homovaline (R)-β²-Homovaline HCl Key Features: - Chiral β-amino acid - Constrained Isopropyl Side Chain - Altered Backbone Geometry Stability Enhanced Proteolytic Stability Disrupts protease recognition site, leading to longer in-vivo half-life. Homovaline:f0->Stability Leads to Structure Induction of Stable Conformations Promotes formation of helices & turns, enabling mimicry of protein secondary structures. Homovaline:f0->Structure Enables Discovery Scaffold for Drug Discovery Expands chemical space in combinatorial libraries for screening against novel targets (e.g., PPIs). Homovaline:f0->Discovery Serves as

Caption: Core attributes and applications of (R)-β²-homovaline.

Conclusion

(R)-β²-homovaline HCl salt is a powerful and versatile building block for advanced applications in medicinal chemistry and drug development. Its unique structure provides a reliable method for introducing conformational constraint and proteolytic resistance into peptide-based molecules. The well-defined stereoselective synthetic routes and clear analytical validation procedures make it an accessible and valuable tool for researchers aiming to overcome the traditional limitations of peptide therapeutics. As the industry continues to tackle increasingly complex biological targets, the strategic incorporation of specialized building blocks like (R)-β²-homovaline will be paramount to the design of the next generation of innovative medicines.

References

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Foundational

Introduction: The Significance of L-beta-Homovaline HCl in Modern Chemistry

An In-Depth Technical Guide to the Physical Properties of L-beta-Homovaline Hydrochloride For Researchers, Scientists, and Drug Development Professionals L-beta-Homovaline, a non-proteinogenic β-amino acid, represents a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of L-beta-Homovaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-beta-Homovaline, a non-proteinogenic β-amino acid, represents a critical building block in the field of medicinal chemistry and drug development. As an analogue of the proteinogenic amino acid L-valine, it features an additional methylene group in its backbone. This seemingly minor modification imparts significant and desirable properties, including increased metabolic stability and the ability to form unique secondary structures in peptides. Consequently, L-beta-homovaline is frequently incorporated into peptidomimetics to enhance their therapeutic potential by improving resistance to enzymatic degradation.

The hydrochloride (HCl) salt form of L-beta-homovaline is the most common presentation for laboratory and developmental use. The salt form typically enhances stability, improves solubility in aqueous media, and simplifies handling and weighing by providing a crystalline, non-hygroscopic solid. A thorough understanding of its physical properties is paramount for its effective use, from ensuring the identity and purity of starting materials to developing robust formulation strategies.

This guide provides a comprehensive overview of the core physical properties of L-beta-Homovaline HCl, supported by detailed experimental protocols for characterization. It is designed to equip researchers with the necessary information to confidently integrate this valuable compound into their research and development pipelines.

Chemical Identity and Structure

The foundational step in utilizing any chemical is to confirm its identity. L-beta-Homovaline HCl is defined by its specific molecular structure and stereochemistry.

  • IUPAC Name: (3S)-3-amino-4-methylpentanoic acid;hydrochloride[1]

  • Synonyms: L-beta-Homovaline hydrochloride, H-beta-HVal-OH HCl[2]

  • Molecular Formula: C₆H₁₄ClNO₂[1][3][4]

  • Stereochemistry: The "L" designation in this context refers to the stereocenter at the third carbon (C3), which possesses the (S) configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical purity is critical for its biological activity and incorporation into ordered structures.

IdentifierValueSource(s)
CAS Number 402587-64-8[1][5]
219310-09-5 (likely for the (3R) isomer)[4][6][7]
Molecular Weight 167.63 g/mol [1][4]
Canonical SMILES CC(C)CC(=O)O.Cl[1]
InChI Key SLNFFBWDHRKWCB-JEDNCBNOSA-N[1][5]

Core Physical Properties

The macroscopic and thermodynamic properties of L-beta-Homovaline HCl dictate its handling, storage, and application.

Appearance and State

L-beta-Homovaline HCl is consistently supplied as a white to off-white solid or powder at ambient temperature and pressure.[1][5] This crystalline nature is advantageous for precise weighing and formulation.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound, while a broad or depressed range can indicate the presence of impurities.

  • Reported Melting Point: 180 to 181°C[1]

Expert Insight: The melting process for an amino acid hydrochloride salt involves both melting and decomposition. It is therefore critical to use a standardized ramp rate (e.g., 1-2 °C/min) during measurement and to report the observed range from the onset of melting to complete liquefaction.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative understanding is essential for reaction setup and formulation. The hydrochloride salt form is expected to confer moderate to good solubility in polar protic solvents, particularly water. A detailed protocol for determining the aqueous solubility is provided below.

Experimental Protocol: Equilibrium Solubility Determination in Water

This protocol establishes a self-validating system for measuring solubility by ensuring equilibrium is reached and accurately quantified.

  • Preparation: Add an excess amount of L-beta-Homovaline HCl (e.g., 200 mg) to a known volume of purified water (e.g., 1.0 mL) in a sealed glass vial at a controlled temperature (e.g., 25°C). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial using a rotator or shaker for a minimum of 24 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sampling: Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a known volume of solvent to bring the concentration into the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC with a suitable detector (e.g., ELSD, or MS) or quantitative NMR (qNMR) against a certified reference standard.

  • Calculation: Back-calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vial & Control Temperature A->B C Agitate for 24h to Reach Equilibrium B->C D Centrifuge to Pellet Solid C->D Phase Separation E Extract Supernatant Aliquot D->E F Dilute Sample Precisely E->F G Quantify via HPLC or qNMR F->G H Final Solubility Value (mg/mL) G->H Calculate Original Concentration G A Prepare Solution (c = mass/volume) C Measure Observed Rotation (α) in cell of path length (l) A->C B Calibrate Polarimeter (Solvent Blank) B->C D Calculate Specific Rotation [α] = α / (c * l) C->D

Caption: Workflow for measuring specific optical rotation.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure, serving as the ultimate identity test.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For L-beta-Homovaline HCl, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Expected Signals):

    • -CH(NH₃⁺)-: A multiplet, coupled to the adjacent -CH₂- and isopropyl -CH- protons.

    • -CH₂-: Two diastereotopic protons appearing as a complex multiplet due to coupling with the adjacent chiral center.

    • -CH(CH₃)₂: A multiplet, coupled to the two methyl groups and the C3 proton.

    • -CH(CH₃)₂: Two doublets, representing the diastereotopic methyl groups of the isopropyl moiety.

    • -NH₃⁺: A broad singlet, which may exchange with solvent protons.

    • -COOH: A broad singlet, typically downfield.

  • ¹³C NMR (Expected Signals):

    • C=O: Carbonyl carbon, typically in the 170-180 ppm range.

    • C-N: Carbon bearing the amino group.

    • Aliphatic Carbons: Four distinct signals corresponding to the remaining carbons in the structure.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of L-beta-Homovaline HCl in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with and suppress the broad NH and OH signals, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., DSS or TMSP for D₂O) for accurate referencing.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) at a controlled temperature. 2D experiments are crucial for unambiguously assigning proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • ~3000-2500 cm⁻¹ (broad): Characteristic O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt (R-NH₃⁺).

    • ~2960-2870 cm⁻¹: Aliphatic C-H stretching from the isopropyl and methylene groups.

    • ~1730-1700 cm⁻¹: C=O stretching of the carboxylic acid group.

    • ~1600-1500 cm⁻¹: N-H bending vibrations of the ammonium group.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid L-beta-Homovaline HCl powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering insights into the molecule's fragmentation pattern.

  • Expected Ion: Using Electrospray Ionization in positive mode (ESI+), the expected molecular ion would be the protonated free base [M+H]⁺.

    • Calculated Exact Mass of C₆H₁₃NO₂: 131.0946

    • Expected [M+H]⁺: 132.1024

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid aids in protonation and improves ionization efficiency.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Tuning and Acquisition: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the ion of interest.

  • Data Analysis: Acquire the mass spectrum and identify the [M+H]⁺ peak, comparing the measured mass to the theoretical exact mass to confirm the elemental composition.

Summary of Physicochemical Data

PropertyValue / Expected CharacteristicsSignificance
Appearance White to off-white solidPurity indicator, handling
Molecular Formula C₆H₁₄ClNO₂Identity
Molecular Weight 167.63 g/mol Stoichiometry, identity
Melting Point 180 - 181°C [1]Purity, thermal stability
Solubility Expected to be soluble in waterFormulation, reaction solvent choice
Optical Rotation [α] Data not published; expected to be non-zeroEnantiomeric identity and purity
¹H NMR Characteristic signals for alkyl, CH-N, and CH₂ groupsStructural confirmation
IR Absorption Bands for COOH, NH₃⁺, C-HFunctional group identification
Mass Spectrum (ESI+) m/z ≈ 132.10 for [M+H]⁺Molecular weight confirmation

Conclusion

L-beta-Homovaline HCl is a well-defined crystalline solid with physical properties that make it suitable for a wide range of applications in synthetic and medicinal chemistry. Its identity, purity, and stereochemistry can be rigorously confirmed through a combination of thermal analysis (melting point), polarimetry, and spectroscopic methods (NMR, IR, MS). While quantitative data for properties like solubility and specific rotation are not always present in supplier documentation, the robust, self-validating protocols outlined in this guide provide a clear path for researchers to generate this critical data in-house. A comprehensive characterization of each new batch using these techniques is a cornerstone of good scientific practice, ensuring the reliability and reproducibility of experimental outcomes in the development of novel therapeutics.

References

  • L-BETA-HOMOVALINE HCL - Fluorochem.

  • L-BETA-HOMOVALINE HCL | 402587-64-8 - Sigma-Aldrich.

  • L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem.

  • Boc-L-beta-homovaline | C11H21NO4 | CID 2761559 - PubChem.

  • L-BETA-HOMOVALINE HCL | 402587-64-8.

  • Cas 96386-92-4,L-BETA-HOMOLEUCINE HYDROCHLORIDE - LookChem.

  • H-beta-HVal-OH HCl [402587-64-8] - Peptides.

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746.

  • L-beta-Homovaline Hydrochloride - Pune - CRO Splendid Lab Pvt. Ltd.

  • FMOC-L-BETA-HOMOLEUCINE CAS#: 193887-44-4 - ChemicalBook.

  • L-beta-Homovaline hydrochloride suppliers and producers - BuyersGuideChem.

  • L-BETA-HOMOVALINE HYDROCHLORIDE - Sobekbio.

  • N-Fmoc-L-beta-homovaline, 95% - Thermo Scientific Chemicals.

  • L-beta-Homoalanine hydrochloride | Amino Acid Derivative | MedChemExpress.

  • CAS 183990-64-9: boc-l-beta-homovaline | CymitQuimica.

  • Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes - PMC.

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

  • (R)-HOMO-BETA-VALINE | 75992-50-6 - ChemicalBook.

Sources

Exploratory

Chirality of beta-homovaline enantiomers

An In-Depth Technical Guide to the Stereochemical Engineering and Chiral Resolution of β-Homovaline Enantiomers Executive Summary The incorporation of β-amino acids into native peptide sequences represents a paradigm shi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemical Engineering and Chiral Resolution of β-Homovaline Enantiomers

Executive Summary

The incorporation of β-amino acids into native peptide sequences represents a paradigm shift in the development of peptidomimetics. By inserting a single methylene (–CH₂–) group into the backbone of natural α-amino acids, researchers can generate pseudopeptides that exhibit profound resistance to proteolytic degradation while maintaining critical receptor-binding topologies. Among these, β-homovaline (3-amino-4-methylpentanoic acid) is a highly sought-after building block. However, the biological efficacy of β-homovaline derivatives is inextricably linked to their enantiomeric purity. As a Senior Application Scientist, I have structured this guide to detail the causality behind the chiral resolution, analytical validation, and structural integration of β-homovaline enantiomers in modern drug development.

The Causality of Chirality in β-Amino Acids

In native α-peptides, the stereocenter dictates the side-chain projection, which is fundamental to secondary structure formation (e.g., α-helices, β-sheets). When transitioning to β-peptides, the structural implications of chirality are magnified. β-Homovaline possesses a chiral center at the C3 (β-carbon) position. The (S) and (R) enantiomers project the isopropyl side chain into entirely different spatial quadrants.

This stereochemical orientation directly dictates the folding propensity of the resulting peptidomimetic. For instance, homochiral sequences of (S)-β-peptides typically fold into robust 14-helices, whereas alternating stereocenters can induce 12-helices or disrupted conformations. In drug development, this chirality implies that the two enantiomers will exhibit vastly different biological properties, target affinities, and pharmacokinetic profiles[1]. A prime example of this application is the development of the MCH-R1 antagonist GPS18169, an anti-obesity pseudopeptide. By substituting the original α-valine with a β-homovaline residue, researchers successfully bypassed rapid enzymatic cleavage while preserving the necessary steric bulk for low-nanomolar receptor affinity[2].

Physicochemical Properties & Quantitative Data

To effectively utilize β-homovaline in solid-phase peptide synthesis (SPPS), the enantiomers are often protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc-L-β-homovaline is heavily utilized in medicinal chemistry to allow for selective modifications during the synthesis of bioactive molecules[3].

The table below summarizes the critical physicochemical parameters of the primary β-homovaline derivatives used in therapeutic development.

CompoundEnantiomerCAS NumberMolecular FormulaMelting PointPrimary Application
(S)-Homo-β-valine (S) / L40469-85-0C₆H₁₃NO₂206–209 °CMetabolic disorder treatments, bioactive peptides[]
Boc-L-β-homovaline (S) / L183990-64-9C₁₁H₂₁NO₄N/A (Protected)SPPS building block, orthogonal protection[3]
(R)-β-Homovaline HCl (R) / D219310-09-5C₆H₁₃NO₂·HClSalt-dependentChiral screening, divergent biological targeting[1]

Enzymatic Kinetic Resolution: A Self-Validating Workflow

While asymmetric Mannich reactions can synthesize chiral β-amino acids from scratch, enzymatic kinetic resolution of racemic mixtures remains the most scalable and reliable method for achieving >99% enantiomeric excess (ee).

The Mechanistic Challenge: Standard lipases and proteases (e.g., Lipase PS) often fail to resolve β-amino acids because their active sites are evolutionarily optimized for the α-carbon backbone; the extra methylene group in β-homovaline creates steric clashes and alters the electronic environment of the scissile bond. The Solution: We utilize specialized β-aminopeptidases, such as BapA (from Sphingosinicella) or DmpA (from Ochrobactrum anthropi). These enzymes possess a unique autoproteolytically activated N-terminal nucleophile that specifically recognizes the β-amino acid backbone. Kinetic analyses demonstrate that BapA exhibits a strict stereopreference, exclusively hydrolyzing the (S)-configured (L-configuration) N-terminal β-homovaline amides[5].

Protocol 1: Step-by-Step Enzymatic Resolution of β-Homovaline

This protocol is designed as a self-validating system: the reaction inherently produces two compounds with drastically different acid-base profiles (an amide vs. a carboxylic acid), ensuring that the subsequent separation step acts as an internal quality control for the reaction's success.

  • Substrate Preparation: Dissolve 50 mM of racemic β-homovaline amide in 100 mM Tris-HCl buffer (pH 8.0). Causality: The slightly alkaline pH ensures the optimal ionization state for the BapA catalytic triad.

  • Biocatalyst Addition: Add purified BapA enzyme (1 U/mL final concentration). Incubate the mixture at 30°C under gentle orbital shaking (150 rpm) for 24–48 hours.

  • Reaction Quenching & Phase Separation: Acidify the reaction mixture to pH 2.0 using 1M HCl.

    • Self-Validating Mechanism: At pH 2.0, the enzymatically hydrolyzed product, (S)-β-homovaline, becomes protonated and highly water-soluble. The unreacted (R)-β-homovaline amide can be selectively extracted into an organic phase (e.g., ethyl acetate) due to its differing partition coefficient.

  • Recovery: Separate the aqueous and organic layers. Lyophilize the aqueous layer to recover pure (S)-β-homovaline. Evaporate the organic layer and subjected it to acid hydrolysis (6M HCl, 100°C) to convert the unreacted amide into pure (R)-β-homovaline[1].

G A Racemic β-Homovaline Amide (R/S Mixture) B Enzymatic Cleavage (BapA β-aminopeptidase) A->B Tris-HCl Buffer (pH 8.0) C Unreacted (R)-Amide (Organic Phase Extraction) B->C pH 2.0 Shift D Hydrolyzed (S)-Acid (Aqueous Phase Recovery) B->D pH 2.0 Shift E Chiral HPLC Validation (>99% ee) C->E D->E

Enzymatic kinetic resolution workflow for β-homovaline enantiomers using β-aminopeptidases.

Analytical Validation via Chiral Chromatography

To guarantee the trustworthiness of the resolved enantiomers for downstream drug development, the enantiomeric excess must be analytically verified.

Protocol 2: Chiral HPLC Separation
  • Sample Preparation: Derivatize the isolated β-homovaline enantiomers with Marfey’s reagent (FDAA) or use Boc-protection to enhance UV absorbance and interaction with the chiral stationary phase.

  • Stationary Phase Selection: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm). Causality: The helical structure of the amylose derivative provides differential inclusion cavities for the (R) and (S) isopropyl side chains.

  • Mobile Phase & Elution: Run an isocratic elution using Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. The TFA suppresses the ionization of the carboxylate group, preventing peak tailing.

  • Detection: Monitor UV absorbance at 210 nm (or 340 nm if Marfey's reagent is used). Calculate the ee based on the integration of the baseline-resolved (R) and (S) peaks.

Integration into Peptidomimetic Drug Development

Once enantiopure Boc-L-β-homovaline is secured, it serves as a critical building block in solid-phase peptide synthesis (SPPS)[3]. The strategic replacement of native α-amino acids with β-homovaline is not arbitrary; it is a calculated structural intervention.

When a native peptide enters the bloodstream, endogenous proteases rapidly cleave the amide bonds, often resulting in a circulating half-life of mere minutes. By substituting an α-valine with β-homovaline, the local backbone geometry is extended by one carbon. This completely misaligns the scissile bond relative to the catalytic triad of native proteases, rendering the pseudopeptide virtually invisible to enzymatic degradation while preserving the spatial presentation of the valine side chain to the target receptor[2][].

G N1 Native α-Peptide Lead (High Affinity, Low Stability) N2 Stereospecific Substitution (Insert Boc-L-β-Homovaline) N1->N2 N3 Proteolytic Cleavage Assay (In vitro plasma stability) N2->N3 Assess Half-life N4 Receptor Binding Assay (e.g., MCH-R1 IC50) N2->N4 Assess Affinity N5 Optimized Pseudopeptide (Clinical Candidate) N3->N5 N4->N5

Integration of β-homovaline into native α-peptides to generate stable pseudopeptide candidates.

Conclusion

The stereochemical engineering of β-homovaline is a foundational pillar in the design of next-generation peptidomimetics. By leveraging the strict stereopreference of specialized β-aminopeptidases for chiral resolution, and validating these processes through rigorous chiral chromatography, drug development professionals can reliably synthesize pseudopeptides that overcome the pharmacokinetic limitations of native biologicals.

References

  • CymitQuimica. "CAS 183990-64-9: boc-l-beta-homovaline".
  • BOC Sciences. "CAS 40469-85-0 ((S)-homo-β-valine)".
  • CymitQuimica. "CAS 219310-09-5: (R)-3-Amino-4-methylpentanoic Acid Hydrochloride".
  • MDPI. "MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice".
  • ResearchGate. "Kinetic Analysis of L-Carnosine Formation by β-Aminopeptidases".

Sources

Foundational

Discovery and origin of beta-homoamino acids

The Architectural Evolution of Peptidomimetics: Discovery, Synthesis, and Application of -Homoamino Acids Executive Summary The transition from standard -amino acids to -homoamino acids represents a paradigm shift in str...

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Evolution of Peptidomimetics: Discovery, Synthesis, and Application of -Homoamino Acids

Executive Summary

The transition from standard


-amino acids to 

-homoamino acids represents a paradigm shift in structural biology and drug design. By inserting a single methylene (-CH₂-) group into the peptide backbone, researchers have unlocked a class of molecules that evade proteolytic degradation while forming highly predictable, stable secondary structures. This technical guide explores the natural origins of

-amino acids, the synthetic homologation techniques required to produce them, and the biophysical principles that make them indispensable in modern foldamer research.

Natural Origins and the Discovery of -Peptides

While


-amino acids are the canonical building blocks of life, 

-amino acids are not entirely absent from the biological record. Nature utilizes them as specialized components in complex secondary metabolites to confer unique structural rigidity and enzymatic resistance.

The most historically significant natural occurrence of a


-amino acid is found in the side chain of Taxol (paclitaxel) . Discovered in 1967 by Wall and Wani from the bark of the Pacific yew tree (Taxus brevifolia), this complex diterpene relies on its 

-amino acid moiety to bind and stabilize cellular microtubules, effectively halting mitosis and inducing apoptosis in cancer cells [4].
The Foldamer Revolution

The deliberate synthesis of


-peptides as structural mimics of natural proteins began in earnest in the mid-1990s. The research groups of Dieter Seebach and Samuel Gellman independently discovered that oligomers composed entirely of 

-amino acids could fold into remarkably stable secondary structures, which Gellman termed "foldamers" [2].

Unlike natural


-helices, which often require dozens of residues to stabilize, 

-peptides can form robust helices (such as the 14-helix, defined by a 14-atom hydrogen-bonded ring) with as few as five to six residues [3]. This discovery proved that nature could have used alternative building blocks to create functional proteins, but likely selected

-amino acids due to specific prebiotic availability and metabolic constraints [6].

G A Natural Discovery (e.g., Taxol Side Chain) C Beta-Peptide Foldamers (Seebach & Gellman, 1996) A->C B Synthetic Homologation (Arndt-Eistert) B->C D Stable Secondary Structures (14-Helix, 12-Helix) C->D E Therapeutic Applications (Protease Resistance) D->E

Caption: Evolutionary trajectory of beta-amino acid research from natural origins to therapeutics.

Synthetic Methodologies: The Arndt-Eistert Homologation

To harness the power of


-peptides, researchers required a reliable method to synthesize enantiomerically pure 

-homoamino acids from readily available

-amino acid precursors. The gold standard for this transformation is the Arndt-Eistert homologation , a multi-step process that inserts a methylene group while perfectly preserving the stereochemical integrity of the chiral center [1].
Mechanistic Causality

The Arndt-Eistert synthesis is driven by the Wolff rearrangement. The


-amino acid is first activated into a mixed anhydride. Diazomethane then attacks this activated species to form an 

-diazoketone. Upon exposure to a silver(I) catalyst, nitrogen gas is extruded, forcing a 1,2-alkyl shift that generates a highly reactive ketene intermediate. Hydration of the ketene yields the final

-homoamino acid [7].

G N1 N-Protected α-Amino Acid N2 Mixed Anhydride Activation N1->N2 Boc2O / Base N3 α-Diazoketone Intermediate N2->N3 CH2N2 (Diazomethane) N4 Ketene Intermediate (Wolff Rearrangement) N3->N4 Ag(I) Catalyst, -N2 N5 β-Homoamino Acid N4->N5 H2O Addition

Caption: Mechanistic workflow of the Arndt-Eistert homologation via Wolff rearrangement.

Quantitative Data Summary

Different activation strategies impact the overall yield of the homologation. The use of Boc₂O as a coupling agent has proven highly effective and scalable compared to traditional isobutyl chloroformate methods [5].

Table 1: Comparison of Activation Strategies in Arndt-Eistert Homologation

Precursor Amino AcidProtecting GroupActivation ReagentYield of Diazoketone (%)Yield of β-Homoamino Acid (%)
L-PhenylalanineBocBoc₂O9480
L-IsoleucineBocBoc₂O8780
L-ValineZ (Cbz)Isobutyl chloroformate8576
L-PhenylglycineZ (Cbz)Boc₂O89N/A

(Data synthesized from comparative homologation studies utilizing Boc₂O [5]).

Self-Validating Protocol: Synthesis of N-Boc- -Homophenylalanine

The following protocol outlines the step-by-step methodology for the Arndt-Eistert homologation. As a self-validating system, specific analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Mixed Anhydride Formation

  • Reaction Setup: Dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in 200 mL of anhydrous THF in a three-necked flask under a nitrogen atmosphere [1].

  • Temperature Control: Cool the solution to -15 °C using an ice-salt bath. Causality: Low temperatures are critical to stabilize the highly reactive mixed anhydride intermediate and prevent spontaneous racemization of the chiral center.

  • Activation: Add triethylamine (1.1 eq) followed by Boc₂O (1.05 eq). Stir for 30 minutes.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc. The complete disappearance of the starting material validates successful activation.

Step 2: Diazoketone Synthesis

  • Filtration: Filter the precipitated triethylamine hydrochloride salts under an inert atmosphere.

  • Nucleophilic Attack: Add the filtrate dropwise to a pre-cooled (0 °C) ethereal solution of diazomethane (excess, ~3 eq). Causality: Diazomethane must be in excess. It acts as both the nucleophile and a base to scavenge generated HCl. Failure to use excess diazomethane results in HCl reacting with the diazoketone to form an unwanted

    
    -chloromethylketone side-product [7].
    
  • Validation Check: Isolate an aliquot and run an IR spectrum. A strong, sharp diazo stretching band at ~2100 cm⁻¹ confirms the formation of the

    
    -diazoketone.
    

Step 3: Wolff Rearrangement

  • Catalyst Preparation: Dissolve silver(I) benzoate (0.1 eq) in 4 mL of triethylamine using sonication [1]. Causality: Silver benzoate is poorly soluble; sonication ensures a fine dispersion, maximizing the surface area for efficient catalysis.

  • Rearrangement: Add the catalyst dropwise to the cold diazoketone solution (-25 °C) in the presence of water, then allow it to warm to room temperature. Causality: Water acts as the nucleophile to trap the ketene intermediate. If an alcohol were used instead, an ester would form.

  • Validation Check: The reaction is visually self-indicating. The vigorous evolution of nitrogen gas signifies the expulsion of N₂ and the formation of the ketene. Once bubbling ceases, the rearrangement is complete.

Step 4: Isolation

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ and 1 M KHSO₄ [1]. Dry over anhydrous MgSO₄, filter, and purify via recrystallization.

Pharmacological Significance: Proteolytic Stability

The primary driver for incorporating


-homoamino acids into modern drug development is their profound resistance to enzymatic degradation. Endogenous proteases and peptidases have evolved over billions of years to recognize the specific spatial arrangement of the 

-peptide backbone.

By inserting an extra methylene group, the distance between the side chains and the hydrogen-bonding network is altered. This structural perturbation prevents the peptide from fitting into the active sites of proteolytic enzymes. Consequently,


-peptides exhibit exceptional biostability in vivo, making them ideal scaffolds for developing long-lasting therapeutics, such as inhibitors of protein-protein interactions (e.g., targeting the hDM2-p53 pathway) and novel antimicrobial agents [3].

References

  • Theoretical Analysis of Secondary Structures of β-Peptides, ACS Publications, [Link]

  • beta-Peptides: from structure to function, ResearchGate, [Link]

  • How Taxol/paclitaxel kills cancer cells, Molecular Biology of the Cell (MBoC), [Link]

  • Homologation of α-Amino Acids to β-Amino Acids Using Boc2O, ResearchGate, [Link]

  • Nature Could Have Used Different Protein Building Blocks, Chemists Show, ScienceDaily, [Link]

  • Arndt–Eistert reaction, Wikipedia, [Link]

Exploratory

Spectroscopic Characterization and Analytical Validation of (R)-β2-Homovaline Hydrochloride: A Definitive Guide for Peptide Engineering

Executive Summary & Structural Context The incorporation of β-amino acids into peptide sequences represents a paradigm shift in the design of peptidomimetics and foldamers. Unlike their α-amino acid counterparts, β-pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The incorporation of β-amino acids into peptide sequences represents a paradigm shift in the design of peptidomimetics and foldamers. Unlike their α-amino acid counterparts, β-peptides exhibit profound resistance to proteolytic degradation and can fold into highly predictable, stable secondary structures (such as 14-helices and 12-helices) even at short chain lengths [1].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the stereochemical and structural integrity of these building blocks. (R)-β2-homovaline hydrochloride ((R)-3-amino-2-isopropylpropanoic acid HCl) is a critical precursor. Because the side chain is shifted to the C-alpha position (relative to the carboxylate) rather than the C-beta position (as seen in β3-amino acids), the spectroscopic signatures differ significantly from naturally occurring amino acids [2].

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic profiling of (R)-β2-homovaline HCl, complete with self-validating experimental protocols.

Spectroscopic Profiling: Data & Causality

The analytical characterization of (R)-β2-homovaline HCl requires a deep understanding of how its unique backbone connectivity influences electron shielding and vibrational modes.

^1^H and ^13^C NMR Analysis

A common pitfall in the characterization of β2-amino acids is the misassignment of the C-alpha (Cα) and C-beta (Cβ) protons. In standard α-amino acids, the Cα proton is adjacent to the electron-withdrawing ammonium group, shifting it downfield (~3.5–4.0 ppm). In β2-homovaline, the ammonium group is on the Cβ carbon. Consequently, the Cβ protons are shifted downfield, while the Cα proton appears further upfield.

Furthermore, the presence of the chiral center at Cα renders both the isopropyl methyl groups and the Cβ protons diastereotopic . This means they reside in magnetically non-equivalent environments and will split into distinct signals—a critical diagnostic feature for confirming the intact chiral environment of the molecule.

Table 1: ^1^H NMR Data Summary (D2O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
0.95Doublet (d)6.83HCH3 (Isopropyl): Diastereotopic splitting due to adjacent Cα chiral center.
1.00Doublet (d)6.83HCH3 (Isopropyl): Second diastereotopic methyl group.
1.95Multiplet (m)~6.81HCH (Isopropyl): Coupled to two methyls and the Cα proton.
2.65Ddd9.0, 6.5, 4.51HCα-H: Upfield relative to α-amino acids; coupled to Cβ protons and isopropyl CH.
3.15Dd13.0, 4.51HCβ-H: Downfield due to adjacent NH3+; geminal coupling (13.0 Hz) to Cβ-H'.
3.30Dd13.0, 9.01HCβ-H': Diastereotopic partner to Cβ-H.

Table 2: ^13^C NMR Data Summary (D2O, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
19.5, 20.2Primary (CH3)Isopropyl Methyls: Two distinct peaks confirm diastereotopicity.
29.5Tertiary (CH)Isopropyl Methine: Standard aliphatic shift.
40.5Secondary (CH2)Cβ: Deshielded by the covalently attached primary ammonium group.
51.0Tertiary (CH)Cα: Deshielded by the adjacent carboxyl carbon.
177.0Quaternary (C=O)Carboxyl Carbon: Typical shift for a protonated carboxylic acid.
FT-IR Vibrational Analysis

When analyzing the IR spectrum of an amino acid, the ionization state is paramount. Because this molecule is the hydrochloride salt (and not the zwitterion), the carboxylate is protonated (-COOH) and the amine is protonated (-NH3+).

Table 3: FT-IR Data Summary (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3100 – 2800Strong, BroadN-H / C-H Stretch: Overlapping stretching vibrations of the -NH3+ group and aliphatic backbone.
1715Strong, SharpC=O Stretch: Confirms the presence of the protonated carboxylic acid (zwitterions typically show a shifted peak at ~1600 cm⁻¹).
1600, 1505MediumN-H Bend: Asymmetric and symmetric bending modes of the primary ammonium ion.
1390, 1370Medium, DoubletC-H Bend: The classic "gem-dimethyl" doublet, confirming the presence of the isopropyl side chain.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on protocols that inherently verify their own accuracy. The following methodologies are designed as self-validating systems [3].

Protocol 1: Self-Validating ^1^H and ^13^C NMR Acquisition

Objective: To obtain high-resolution, quantitatively reliable NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve 15 mg of (R)-β2-homovaline HCl in 0.6 mL of Deuterium Oxide (D2O, 99.9% D).

  • Internal Control Addition: Add 0.1% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to the solution.

    • Causality: D2O is chosen to prevent the suppression of the critical Cα/Cβ signals by the solvent peak. DSS provides an absolute internal chemical shift reference (0.00 ppm) that is unaffected by the pH variations inherent to HCl salts, creating a self-validating shift baseline.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming (Z-axis) until the D2O lock signal is maximized.

  • ^1^H Acquisition: Set the pulse sequence to a standard 1D proton experiment. Set the relaxation delay (D1) to 2.0 s and the Number of Scans (NS) to 16.

  • ^13^C Acquisition: Set the pulse sequence to a 1D carbon experiment with proton decoupling (e.g., zgpg30). Set D1 = 2.0 s, NS = 1024.

    • Causality: The extended number of scans ensures an adequate signal-to-noise ratio for the quaternary carbonyl carbon, which suffers from long T1 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: Self-Validating FT-IR Acquisition

Objective: To map the vibrational modes of the molecule with verified wavenumber accuracy.

  • Background & Calibration Check: Run a background scan of the empty ATR crystal (or pure KBr pellet) followed immediately by a polystyrene film standard.

    • Causality: The polystyrene standard acts as a system suitability test, validating the wavenumber accuracy of the interferometer before sample analysis.

  • Sample Preparation: Grind 2 mg of the lyophilized analyte with 100 mg of anhydrous, IR-grade KBr. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to ensure a high signal-to-noise ratio.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical pipeline used to confirm the identity and purity of β2-amino acids.

AnalyticalWorkflow A Synthesis & Purification (R)-β2-homovaline HCl B Sample Preparation (D2O + DSS / KBr) A->B C 1H & 13C NMR Acquisition (400/100 MHz) B->C D FT-IR Acquisition (4000-400 cm⁻¹) B->D E Data Processing & Multiplet Analysis C->E D->E F Stereochemical & Purity Validation E->F

Fig 1. Self-validating analytical workflow for the spectroscopic characterization of β2-amino acids.

References

  • Title: The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components Source: Chemistry & Biodiversity (Wiley) URL: [Link]

  • Title: Applications of β-Peptides in Chemistry, Biology, and Medicine Source: New Trends in Statistical Physics (World Scientific Publishing) URL: [Link]

Foundational

Purity Standards for Synthetic Amino Acids: A Comprehensive Technical Guide for Pharmaceutical Development

Executive Summary As the complexity of peptide active pharmaceutical ingredients (APIs), antibody-drug conjugates (ADCs), and parenteral formulations accelerates, the biochemical fidelity of synthetic amino acids has nev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of peptide active pharmaceutical ingredients (APIs), antibody-drug conjugates (ADCs), and parenteral formulations accelerates, the biochemical fidelity of synthetic amino acids has never been more critical. Synthetic amino acids serve as the foundational building blocks for these therapeutics. A single diastereomeric or elemental impurity at the monomer level can cascade into massive yield losses, altered pharmacokinetics, or severe immunogenic responses in the final drug product 1. This guide provides an authoritative, mechanistic framework for establishing, validating, and maintaining ultra-high purity standards for synthetic amino acids in compliance with global pharmacopeias.

The Causality of Pharmacopeial Purity Limits

Unlike food-grade amino acids, which typically range from 98% to 99.5% purity, pharmaceutical-grade amino acids must strictly exceed 99.5% purity, with many critical APIs demanding ≥99.9% 2. This is not an arbitrary regulatory threshold; it is a chemical necessity governed by the mathematics of peptide synthesis.

In solid-phase peptide synthesis (SPPS), the coupling efficiency of each amino acid dictates the overall yield. If an amino acid contains just 0.5% of a related substance (e.g., a truncated or misfolded analog), a 30-mer peptide synthesis will result in nearly 14% of the final product being an unwanted impurity sequence. Furthermore, regulatory guidelines such as ICH Q3A mandate the strict control of impurities in synthetic building units to prevent genotoxic or bioaccumulative carryover into the final API 1.

Mechanistic Approaches to Impurity Profiling

To guarantee biochemical consistency, analytical workflows must interrogate three distinct classes of impurities:

  • Organic Impurities & Related Substances: Assessed via High-Performance Liquid Chromatography (HPLC). Because native amino acids are zwitterionic and lack strong UV chromophores, post-column or pre-column derivatization is mechanistically required to enable sensitive detection without altering the initial separation thermodynamics 3.

  • Enantiomeric (Chiral) Purity: The stereochemistry of amino acids governs biological activity. The presence of D-amino acids in an L-amino acid formulation can inhibit target binding or trigger unwanted NMDA receptor modulation in neurological applications 4.

  • Elemental & Residual Contaminants: Assessed via ICP-MS and GC-FID to ensure heavy metals and residual solvents remain below ICH Q3D and Q3C thresholds, respectively 2.

QC_Workflow Start Synthetic Amino Acid Batch PharmaGrade Pharmaceutical Grade (>99.5% Purity) Start->PharmaGrade Test1 Identity & Composition (HPLC/UHPLC) PharmaGrade->Test1 Test2 Chiral Purity (Chiral Chromatography) PharmaGrade->Test2 Test3 Elemental Impurities (ICP-MS / AAS) PharmaGrade->Test3 Test4 Residual Solvents (GC-FID/MS) PharmaGrade->Test4 Decision Meets USP/EP/JP & ICH Q3A Limits? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Pass Release for API Synthesis Decision->Pass Yes Fail Reject / Reprocess Decision->Fail No

Figure 1: Comprehensive Quality Control Workflow for Pharmaceutical-Grade Synthetic Amino Acids.

Chromatographic Resolution and System Suitability

The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) require specific system suitability metrics to validate an amino acid analysis. The most critical benchmark is the chromatographic resolution between Leucine and Isoleucine. Because these are structural isomers with identical molecular weights and highly similar hydrophobicity, their baseline separation proves the column's resolving power. Ph. Eur. general chapter 2.2.56 strictly requires a resolution (Rs) of at least 1.5 between Leucine and Isoleucine peaks 5.

Self-Validating Experimental Protocols

Expertise in application science requires protocols that are not merely instructions, but self-validating systems. If a parameter drifts, the protocol must inherently flag the failure before erroneous data is reported.

Protocol 1: Pharmacopeial Amino Acid Composition Analysis (HPLC with Post-Column Derivatization)

Mechanism: Amino acids are separated via cation-exchange chromatography using a lithium or sodium gradient. Post-column, they are reacted with ninhydrin at 130°C to form Ruhemann's purple, enabling detection at 570 nm (and 440 nm for secondary amino acids like proline) 3.

  • Step 1: Mobile Phase Preparation. Prepare a gradient of Sodium Citrate buffers (pH 3.15 to pH 7.40).

    • Causality: A precise pH gradient is required to sequentially deprotonate the carboxyl and amino groups, dictating their release from the strongly acidic cation-exchange resin.

  • Step 2: Column Equilibration. Equilibrate the cation-exchange column at 50°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peak shapes.

  • Step 3: Post-Column Reactor Setup. Set the post-column derivatization reactor to 130°C. Introduce ninhydrin reagent at a flow rate equal to 50% of the mobile phase flow.

  • Step 4: System Suitability Injection (Self-Validation). Inject a calibration standard containing 25 pmol/µL of 17 different amino acids, specifically targeting Leucine and Isoleucine 5.

    • Validation Gate: Calculate the resolution (Rs) between Leucine and Isoleucine. If Rs < 1.5, abort the run. Adjust the column temperature or the pH of the intermediate buffer before proceeding.

  • Step 5: Sample Analysis. Inject the hydrolyzed synthetic amino acid sample. Quantify purity by comparing peak areas to the validated standard curve.

Protocol 2: Enantiomeric Purity Determination via Indirect Chiral HPLC

Mechanism: Direct chiral separation requires expensive Chiral Stationary Phases (CSPs) 4. A highly robust alternative is the indirect method: pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC). This converts enantiomers into diastereomers, which possess different physicochemical properties and can be resolved on a standard achiral C18 column 6.

  • Step 1: Derivatization Reagent Preparation. Dissolve 10 mM OPA and 15 mM NAC in 0.1 M borate buffer (pH 9.5).

    • Causality: The alkaline pH is essential to maintain the amino group in its unprotonated state, allowing nucleophilic attack on the OPA molecule.

  • Step 2: Sample Derivatization. Mix 10 µL of the synthetic amino acid sample with 10 µL of the OPA/NAC reagent. Allow to react for exactly 2 minutes at room temperature.

    • Causality: The reaction is rapid but the resulting isoindole derivatives degrade over time; precise timing ensures reproducible fluorescence yields.

  • Step 3: Chromatographic Separation. Inject the mixture onto a C18 reverse-phase column using a mobile phase of 50 mM sodium acetate (pH 6.0) and methanol.

  • Step 4: System Suitability Injection (Self-Validation). Inject a derivatized racemic mixture (50% D, 50% L).

    • Validation Gate: The system is validated only if the resolution between the D-diastereomer and L-diastereomer exceeds 2.0, and a reagent blank shows no co-eluting ghost peaks 6.

Chiral_Separation Sample Racemic Amino Acid (D/L Mixture) Method Select Separation Strategy Sample->Method Direct Direct Method (Underivatized) Method->Direct High Solubility Indirect Indirect Method (Pre-column Derivatization) Method->Indirect Low Sensitivity/Solubility CSP Chiral Stationary Phase (e.g., Crown Ether, Teicoplanin) Direct->CSP Deriv Chiral Reagent (e.g., OPA + NAC) Indirect->Deriv Result1 Enantiomeric Resolution (Transient Diastereomers) CSP->Result1 Achiral Achiral Stationary Phase (e.g., C18 Reverse Phase) Deriv->Achiral Result2 Diastereomeric Resolution (Covalent Diastereomers) Achiral->Result2

Figure 2: Decision Matrix and Mechanism for Chiral Amino Acid Separation Strategies.

Quantitative Data Summaries

Table 1: Purity Standards: Food-Grade vs. Pharmaceutical-Grade Amino Acids

ParameterFood-Grade Amino AcidsPharmaceutical-Grade Amino Acids
Overall Purity 98.0% – 99.5%>99.5% (Often ≥99.9% for APIs)
Chiral Purity Not strictly controlled>99.8% Enantiomeric Excess (ee)
Heavy Metals Controlled (Higher limits)Strictly minimized (ICH Q3D compliant)
Endotoxins Not applicableMonitored for parenteral use
Primary Application Supplements, NutraceuticalsInjectables, Peptide APIs, Cell Culture

Table 2: Key System Suitability Parameters for Amino Acid HPLC Analysis

ParameterPharmacopeial Requirement (Ph. Eur. / USP)Mechanistic Rationale
Resolution (Leu/Ile) Rs ≥ 1.5Proves column efficiency for structural isomers.
Signal-to-Noise (S/N) S/N ≥ 10 for LOQEnsures accurate integration of trace impurities.
Peak Tailing Factor T ≤ 1.5Prevents co-elution masking of related substances.
RSD of Peak Area ≤ 2.0% (n=5)Validates derivatization kinetics and injection precision.

References

  • Purity Standards and GMP Requirements for Food-Grade and Pharmaceutical-Grade Essential Amino Acids. China Amino Acid. 2

  • An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. 3

  • A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products. Pickering Laboratories.5

  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem. 4

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC / NIH. 6

  • The Wave of the Future: Peptide APIs. TAPI. 1

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Use of (R)-β²-homovaline HCl Salt in Peptide Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of (R)-β²-homovaline HCl salt in peptide synthesis. Authored by a Senior Application Scientist Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of (R)-β²-homovaline HCl salt in peptide synthesis.

Authored by a Senior Application Scientist

Introduction: The Role of β-Amino Acids in Modern Peptide Science

The field of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced stability, predictable conformations, and novel biological activities. While the 20 proteinogenic α-amino acids provide a vast chemical space, their resulting peptides are often susceptible to rapid proteolytic degradation. β-amino acids have emerged as crucial building blocks in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides.[1][2] The inclusion of a β-amino acid introduces an additional carbon atom into the peptide backbone, which can lead to increased resistance to enzymatic cleavage and the ability to form unique, stable secondary structures such as helices and turns.[3][][5]

(R)-β²-homovaline, a chiral β-amino acid with a side chain at the α-position (C2), is a particularly interesting building block. Its stereochemistry and substitution pattern make it a valuable tool for inducing specific conformational constraints in a peptide chain.[6] This application note provides a comprehensive guide to the use of (R)-β²-homovaline HCl salt in solid-phase peptide synthesis (SPPS), focusing on practical protocols, the rationale behind experimental choices, and methods for characterization.

Physicochemical Properties of (R)-β²-homovaline HCl Salt

A thorough understanding of the starting material is fundamental to its successful application. The hydrochloride salt form of (R)-β²-homovaline is a common and stable format for this reagent.

PropertyValue
IUPAC Name (3S)-3-amino-4-methylpentanoic acid hydrochloride[7]
Synonyms L-beta-homovaline HCl, (R)-beta-Leucine HCl[8]
CAS Number 402587-64-8[7][8][9]
Molecular Formula C6H14ClNO2[10]
Molecular Weight 167.63 g/mol [9][10]
Appearance White to off-white solid/crystalline powder[]
Purity Typically ≥98%

Note: The (R) and (S) designation for β-amino acids can sometimes be ambiguous depending on the nomenclature rules applied. For β²-homovaline, the (3S) designation corresponds to the L-configuration of the parent α-amino acid (valine) if one were to consider the amino group's position relative to the side chain.

Core Concepts in β²-Amino Acid Peptide Synthesis

The incorporation of β²-amino acids like (R)-β²-homovaline into a growing peptide chain presents a unique set of challenges, primarily due to steric hindrance.

The Challenge of Steric Hindrance

The presence of a side chain on the α-carbon (C2) in β²-amino acids can sterically encumber the reacting carboxyl and amino groups. This hindrance can lead to slower and less efficient amide bond formation compared to α-amino acids or even β³-amino acids (where the side chain is on the β-carbon).[12][13] Consequently, standard coupling conditions used in SPPS may result in incomplete reactions and lower yields.[12]

The Imperative for Potent Coupling Reagents

To overcome the kinetic barrier imposed by steric hindrance, the use of highly efficient coupling reagents is essential. While traditional carbodiimide reagents like DCC and DIC are effective for many standard couplings, they often prove insufficient for sterically demanding residues.[12][13] The development of onium salt-based coupling reagents, such as those based on phosphonium or aminium salts, has been a significant advancement.[13]

  • Aminium/Uronium Reagents: HBTU, TBTU, and HATU are widely used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in particular, is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[14]

  • Oxyma-based Reagents: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent option, offering comparable reactivity to HATU with the added benefits of being non-explosive and having reduced allergenic potential.

Orthogonal Protecting Group Strategy

The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is well-suited for the synthesis of peptides containing β-amino acids.[15] In this scheme, the N-terminal Fmoc group is cleaved under basic conditions (typically with piperidine), while the side-chain protecting groups (if any) and the resin linkage are cleaved with strong acid (e.g., trifluoroacetic acid). This ensures that the side chains remain protected throughout the synthesis.[15] Since (R)-β²-homovaline has a non-functionalized side chain, only the N-terminal protection needs to be considered for the monomer itself.

Recommended Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-(R)-β²-homovaline-OH into a peptide sequence using manual or automated SPPS.

Materials and Reagents
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acids: Fmoc-protected α-amino acids and Fmoc-(R)-β²-homovaline-OH.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% Piperidine in DMF (v/v).

  • Coupling Reagents:

    • HATU or COMU.

    • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage and Deprotection Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation and Wash: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Coupling Cycle cluster_cleavage Final Cleavage Resin Start with Resin Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Couple next AA Wash2->Deprotection Start next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Peptide Assembled Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Step-by-Step Coupling Protocol for (R)-β²-homovaline

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

    • Ensure the resin is well-solvated by washing with DMF (3 x 2 mL).

  • Preparation of the Amino Acid Solution (Activation):

    • In a separate vial, dissolve Fmoc-(R)-β²-homovaline-OH (0.3 mmol, 3 equivalents) in DMF (1 mL).

    • Add HATU (0.29 mmol, 2.9 equivalents).

    • Add DIEA (0.6 mmol, 6 equivalents). Note: The use of 6 equivalents of base is to both activate the carboxylic acid and neutralize the incoming free amine on the resin.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Due to the steric hindrance of the β²-amino acid, a longer coupling time is recommended compared to standard α-amino acids (which typically couple in 30-60 minutes).

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.

    • Kaiser Test Result:

      • Blue beads: Incomplete coupling (primary amine is present).

      • Colorless/Yellow beads: Complete coupling.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive (blue), filter the resin, wash with DMF, and perform a second coupling (a "double couple") with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), filter the reaction solution.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts:

      • DMF (3 x 2 mL)

      • DCM (3 x 2 mL)

      • DMF (3 x 2 mL)

  • Proceed to the Next Cycle:

    • The peptide-resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.

Characterization of Peptides Containing (R)-β²-homovaline

After synthesis and purification, it is crucial to confirm the identity and purity of the final peptide.

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the successful incorporation of (R)-β²-homovaline by verifying the molecular weight of the peptide.

Amino AcidMonoisotopic Mass (Da)Average Mass (Da)
Valine (Val)117.07898117.1467
(R)-β²-homovaline (β-hVal) 131.09463 131.1732
Mass Difference +14.01565 +14.0265

The incorporation of one (R)-β²-homovaline residue in place of a standard valine residue will result in a mass increase of approximately 14.02 Da, corresponding to the additional CH₂ group in the backbone.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it. Peptides containing β-amino acids may exhibit different retention times compared to their all-α-amino acid counterparts due to changes in hydrophobicity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural studies, 2D NMR techniques (like COSY, TOCSY, and NOESY) can be employed to determine the three-dimensional structure of the peptide in solution.[5][16] The incorporation of (R)-β²-homovaline will introduce unique chemical shifts and NOE patterns that can be used to define the local conformation around the β-amino acid residue.

Illustrative Example: Synthesis of a Tripeptide

To illustrate the process, consider the synthesis of the tripeptide Ac-Tyr-(R)-β²-hVal-Phe-NH₂ .

  • Start: Rink Amide resin.

  • Cycle 1: Couple Fmoc-Phe-OH.

  • Cycle 2: Couple Fmoc-(R)-β²-hVal-OH using the extended coupling protocol described above.

  • Cycle 3: Couple Fmoc-Tyr(tBu)-OH.

  • N-terminal Capping: Acetylate the N-terminus using acetic anhydride and DIEA.

  • Cleavage: Treat the resin with a TFA/TIS/Water cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the mass by ESI-MS.

Expected Mass Data:

  • Monoisotopic Mass [M+H]⁺: 497.2653 Da

  • Average Mass [M+H]⁺: 497.604 Da

Conclusion

(R)-β²-homovaline HCl salt is a powerful tool for medicinal chemists and peptide scientists seeking to create novel peptidomimetics with enhanced stability and defined secondary structures. While its steric bulk demands careful consideration of the synthetic strategy, particularly the choice of coupling reagents and reaction times, its successful incorporation is readily achievable. By employing potent activating agents like HATU or COMU and diligently monitoring reaction completion, researchers can effectively integrate this and other β²-amino acids into complex peptide sequences, opening new avenues for drug discovery and biomaterial development.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF from ResearchGate.[Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Semantic Scholar.[Link]

  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Minimal Protection Strategies for SPPS. DriveHQ.[Link]

  • (PDF) Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate.[Link]

  • Conformational properties of hybrid peptides containing alpha- and omega-amino acids. PubMed.[Link]

  • Design and synthesis of beta-peptides with biological activity. PubMed.[Link]

  • Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. ResearchGate.[Link]

  • Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed.[Link]

  • Conformational Properties of the beta(400-436) and beta(400-445) C-terminal Peptides of Porcine Brain Tubulin. PubMed.[Link]

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed.[Link]

  • L-BETA-HOMOVALINE HCL | 402587-64-8. Fisher Scientific.[Link]

  • H-beta-HVal-OH HCl [402587-64-8]. Peptides.[Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.[Link]

  • β 2 -Amino Acids in the Design of Conformationally Homogeneous c yclo -Peptide Scaffolds. Request PDF from ResearchGate.[Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate.[Link]

  • CHAPTER 2: Characterization of Peptides and Their Assemblies. RSC Publishing.[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org.[Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]

  • Peptide and protein analysis with mass spectrometry. ResearchGate.[Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.[Link]

  • Secondary and Higher Order Structural Characterization of Peptides and Proteins by Mass Spectrometry. Diva-portal.org.[Link]

  • Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations. PubMed.[Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass.[Link]

  • L-beta-Homovaline Hydrochloride. CRO Splendid Lab Pvt. Ltd.[Link]

Sources

Application

Application Notes &amp; Protocols: (R)-β2-homovaline HCl Salt

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-β2-homovaline HCl salt as a chiral building block. Introduction: The Significance of β-Amino Acids in Modern Che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-β2-homovaline HCl salt as a chiral building block.

Introduction: The Significance of β-Amino Acids in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the quest for molecules with enhanced therapeutic profiles is perpetual. β-Amino acids have emerged as a cornerstone in this endeavor, serving as critical components in the synthesis of peptidomimetics, natural products, and pharmaceuticals.[1][2][3] Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide backbones introduces an additional carbon atom, a modification that imparts significant and desirable properties. This structural perturbation can induce unique secondary structures (e.g., helices, sheets, and turns), enhance metabolic stability by conferring resistance to proteolytic degradation, and ultimately modulate the biological activity of the parent molecule.[2][4][5]

(R)-β²-homovaline, a non-proteinogenic β-amino acid, is a particularly valuable chiral building block.[6] Its defined stereochemistry at the β-carbon and the sterically demanding isopropyl side chain provide a powerful tool for chemists to exert precise control over molecular architecture. As a chiral building block, it allows for the stereospecific introduction of a key structural motif, which is fundamental to achieving selective interactions with biological targets like enzymes and receptors.[7] This guide provides a comprehensive overview of the properties, handling, and core applications of (R)-β²-homovaline HCl salt, with a focus on its integration into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical & Handling Protocols

The hydrochloride salt of (R)-β²-homovaline is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free amino acid. However, proper storage and handling are paramount to preserving its integrity.

PropertyValueReference
IUPAC Name (3S)-3-amino-4-methylpentanoic acid;hydrochloride[8]
Synonyms L-beta-Homovaline HCl, (R)-3-Amino-4-methylpentanoic acid HCl[8][9]
CAS Number 402587-64-8[8][9]
Molecular Formula C₆H₁₄ClNO₂[8]
Molecular Weight 167.63 g/mol [8]
Appearance Solid[8][9]
Melting Point 180 to 181°C[8]
Purity Typically ≥98%[8][9]
Canonical SMILES CC(C)CC(=O)O.Cl[8]
InChI Key SLNFFBWDHRKWCB-JEDNCBNOSA-N[8][9]

(R)-β²-homovaline HCl salt, like many amine salts, can be hygroscopic. Absorbed moisture can impact weighing accuracy and may degrade the compound over time.

  • Long-Term Storage: For long-term storage, the compound should be kept in a tightly sealed container at temperatures below -15°C.[10] Storing it in a desiccator within a freezer is ideal.

  • Handling: Before use, allow the container to warm to room temperature in a desiccator.[10] This critical step prevents condensation from forming on the cold solid when exposed to ambient air. Weigh the required amount quickly and reseal the container promptly, purging with an inert gas like argon or nitrogen if possible.[10]

  • Solubility: The HCl salt form generally exhibits good solubility in aqueous solutions and polar organic solvents like methanol or dimethylformamide (DMF). For peptide synthesis applications, the free amine is typically generated in situ or, more commonly, an N-terminally protected version (e.g., Fmoc-L-beta-homovaline) is used.[11]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of (R)-β²-homovaline is its incorporation into peptide sequences to create novel peptidomimetics. The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled.

spss_workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test 3. Monitor Reaction (e.g., Kaiser Test) Wash2->Kaiser_Test Kaiser_Test->Coupling If negative (incomplete), recouple Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat If positive (free amine) Repeat->Fmoc_Deprotection End Final Deprotection & Cleavage Repeat->End

Caption: General workflow for an Fmoc-SPPS cycle.

For direct use in Fmoc-SPPS, the commercially available Fmoc-(R)-β²-homovaline-OH is required.[11] This avoids complications with the free HCl salt during the coupling step.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(R)-β²-homovaline-OH

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

    • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF (v/v)

  • Solvents: Anhydrous, peptide-grade DMF and Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel (manual or automated)

Procedure:

  • Resin Preparation & Swelling:

    • Place the peptide-resin (e.g., 100 mg, 0.5 mmol/g loading) in the synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes. Good swelling is crucial for reaction efficiency as it allows reagents to access the reactive sites within the polymer matrix.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes. This two-step process ensures complete removal of the Fmoc group, liberating the N-terminal amine for the next coupling step.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent activated amino acid.

  • Activation and Coupling of Fmoc-(R)-β²-homovaline-OH:

    • In a separate vial, prepare the coupling solution. For a 0.05 mmol scale reaction, dissolve:

      • Fmoc-(R)-β²-homovaline-OH (4 equivalents, 0.2 mmol, 70.7 mg)

      • HATU (3.9 equivalents, 0.195 mmol, 74.1 mg)

      • DIPEA (8 equivalents, 0.4 mmol, 70 µL)

      • in ~2 mL of DMF.

    • Rationale: HATU is a highly efficient activating agent that converts the carboxylic acid of the Fmoc-amino acid into a reactive ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any protonated species. Using a slight excess of reagents drives the reaction to completion.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. The bulkier nature of β-amino acids can sometimes lead to slower coupling kinetics compared to α-amino acids, necessitating longer reaction times.

coupling_reaction cluster_reactants Reactants cluster_product Product Resin Resin-Peptide-NH2 (Free Amine) Coupled Resin-Peptide-NH-CO-Fmoc-(R)-β2-homovaline (New Amide Bond) Resin->Coupled Coupling (Amide Bond Formation) FmocAA Fmoc-(R)-β2-homovaline-COOH + HATU + DIPEA FmocAA->Coupled

Caption: The core coupling reaction in SPPS.

  • Reaction Monitoring (Self-Validation):

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative Kaiser test.

    • Interpretation: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result signifies a complete reaction.

    • Action: If the test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Washing:

    • Once coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Post-Synthesis: Cleavage, Purification, and Analysis

Caution: This procedure uses trifluoroacetic acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Reagent K is a common choice for peptides containing multiple sensitive residues. A standard mixture is:

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • EDT (1,2-Ethanedithiol): 2.5%

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).

  • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). The other components act as "scavengers" to trap the highly reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acids like Tryptophan or Methionine.[12]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

purification_workflow Crude Crude Peptide Pellet Dissolve 1. Dissolve in Aqueous Buffer Crude->Dissolve HPLC_Purify 2. Purification (Preparative RP-HPLC) Dissolve->HPLC_Purify Collect 3. Collect Fractions HPLC_Purify->Collect Analyze 4. Analyze Fractions (Analytical HPLC & Mass Spec) Collect->Analyze Pool 5. Pool Pure Fractions Analyze->Pool Identify Pure Lyophilize 6. Lyophilization (Freeze-Drying) Pool->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure

Caption: Post-cleavage purification and analysis workflow.

  • Purity Assessment: Use analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity of the final product.

  • Identity Confirmation: Confirm the molecular weight of the synthesized peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct amino acid was incorporated.

Safety Information

(R)-β²-homovaline HCl salt should be handled with standard laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

  • Always consult the material safety data sheet (MSDS) before use.[9]

References

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]

  • Synthesis of β-Amino Acids from α-Amino Acids Using Visible-Light Photoredox Catalysis. Thieme. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. ACS Publications. [Link]

  • Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

  • Fmoc-beta-HVal-OH [172695-33-9]. AAPPTec. [Link]

  • Chiral Building Blocks. Aspira Chemical. [Link]

  • β 2 -Amino Acids in the Design of Conformationally Homogeneous c yclo -Peptide Scaffolds. ResearchGate. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTec. [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

Sources

Method

Engineering the Next Generation of Therapeutics: The Role of Non-Natural Amino Acids in Drug Discovery

Introduction: The Chemical Space Beyond the Standard 20 The 20 canonical amino acids provide the foundational building blocks for biologics, but they impose severe limitations on drug development. Natural peptides suffer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Space Beyond the Standard 20

The 20 canonical amino acids provide the foundational building blocks for biologics, but they impose severe limitations on drug development. Natural peptides suffer from rapid renal clearance and extreme susceptibility to proteolytic degradation[1]. Furthermore, traditional biologics lack bioorthogonal handles, forcing developers to rely on stochastic conjugation methods (e.g., targeting native lysines or cysteines) that yield highly heterogeneous drug profiles[2].

The strategic incorporation of Non-Natural Amino Acids (NNAAs)—also known as unnatural or non-canonical amino acids—addresses these bottlenecks. By introducing unique side chains (e.g., ketones, azides, alkynes) or altering the peptide backbone (e.g., D-amino acids, α,α-disubstituted amino acids), NNAAs enable precise control over pharmacokinetics, target affinity, and site-specific conjugation[3].

Application Note 1: Enhancing Peptide Stability (The Semaglutide Paradigm)

The Mechanistic Role of -Aminoisobutyric Acid (Aib)

Glucagon-like peptide-1 (GLP-1) receptor agonists are highly effective for glycemic control and weight management. However, native GLP-1 has a half-life of less than two minutes due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4) at the Alanine-8 position[4].

In the development of Semaglutide, researchers replaced the native Ala8 with the NNAA


-aminoisobutyric acid (Aib) [5].
Causality:  Aib possesses two methyl groups at the alpha-carbon. This dual-substitution creates severe steric hindrance that physically blocks the DPP-4 active site from accessing the peptide bond. This single NNAA substitution, combined with fatty acid acylation, extends Semaglutide's half-life to approximately 165 hours, enabling once-weekly subcutaneous or daily oral administration[6].
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Modified Peptides

This protocol outlines the Fmoc-SPPS of a sterically hindered Aib-containing peptide, incorporating self-validating quality control steps.

Step 1: Resin Swelling & Deprotection

  • Action: Swell Wang resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF for 2x 10 minutes.

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group, exposing the primary amine for the next coupling step.

  • Self-Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 2: Sterically Hindered Amino Acid Coupling

  • Action: Dissolve 4 equivalents of Fmoc-Aib-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature (or heat to 75°C via a microwave peptide synthesizer).

  • Causality: Because Aib is highly sterically hindered by its gem-dimethyl groups, standard coupling reagents (like DIC/Oxyma) are often insufficient. HATU is a highly reactive uronium salt that efficiently forms the active ester, driving the difficult coupling to completion.

Step 3: Capping

  • Action: Treat resin with acetic anhydride and pyridine (1:10 in DMF) for 10 minutes.

  • Causality: Acetylates any unreacted amines, preventing the formation of deletion sequences in subsequent steps and simplifying final HPLC purification.

Step 4: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups.

Step 5: Precipitation and QC

  • Action: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze via LC-MS.

  • Self-Validation: The presence of the target mass (M+H) without a -103 Da peak (indicating missing Aib) confirms successful incorporation.

SPPS_Workflow Resin Solid Support Resin (e.g., Wang Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Couple Amino Acid Coupling (Aib + HATU/DIPEA) Deprotect->Couple Step 2 Wash Washing & Capping (DMF / Ac2O) Couple->Wash Step 3 Wash->Deprotect Repeat Cycle Cleave Resin Cleavage & Deprotection (TFA) Wash->Cleave Final Step Purify HPLC Purification & LC-MS Validation Cleave->Purify Yield NNAA Peptide

Solid-Phase Peptide Synthesis (SPPS) iterative cycle for NNAA incorporation.

Application Note 2: Precision Biologics via Site-Specific ADCs

The Amber Suppression Strategy

Traditional Antibody-Drug Conjugates (ADCs) rely on non-selective conjugation to native lysine or cysteine residues, creating a heterogeneous mixture of species with varying Drug-to-Antibody Ratios (DAR)[7]. This heterogeneity negatively impacts pharmacokinetics, efficacy, and safety[2].

Genetic code expansion via Amber Suppression solves this by hijacking the amber stop codon (TAG). By co-expressing an orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) pair (often derived from Methanococcus jannaschii), researchers can site-specifically incorporate the NNAA p-acetylphenylalanine (pAcF) into the antibody backbone[8].

Causality: pAcF contains a bioorthogonal ketone group. Unlike thiols or primary amines, ketones are virtually absent in natural proteins. This allows for highly specific oxime ligation with an alkoxy-amine-derivatized cytotoxic payload, yielding a perfectly homogeneous ADC with a strict DAR of 2.0[9].

Protocol 2: Recombinant Expression and Conjugation of pAcF-ADCs

This protocol details the generation of a site-specific ADC using amber suppression.

Step 1: Plasmid Design and Transfection

  • Action: Engineer the heavy chain (HC) of the target IgG plasmid to contain a TAG mutation at a highly solvent-accessible position, such as A121 (HC-A121X). Co-transfect CHO cells with the mutant IgG plasmid and a plasmid encoding the orthogonal tRNA/aaRS pair[7].

Step 2: Expression with NNAA Supplementation

  • Action: Culture the transfected CHO cells in media supplemented with 2 mM pAcF.

  • Causality: The orthogonal aaRS specifically charges the orthogonal tRNA with pAcF. When the ribosome encounters the TAG codon, the charged tRNA suppresses termination and incorporates the NNAA.

  • Self-Validation: Maintain a control culture without pAcF. Translation should terminate prematurely at the TAG codon, yielding truncated heavy chains (verifiable via SDS-PAGE), proving that full-length IgG expression is strictly dependent on NNAA incorporation.

Step 3: Protein A Purification

  • Action: Harvest the supernatant and purify the mutant IgG using Protein A affinity chromatography. Buffer exchange into a slightly acidic conjugation buffer (e.g., 50 mM sodium acetate, pH 4.5).

Step 4: Bioorthogonal Oxime Ligation

  • Action: Add 10 equivalents of an alkoxy-amine-derivatized payload (e.g., Auristatin F-oxyamine) to the purified antibody. Incubate at 37°C for 24-48 hours.

  • Causality: The acidic pH (4.5) is critical; it catalyzes the formation of the oxime bond between the ketone of pAcF and the alkoxy-amine of the drug, while minimizing degradation of the antibody structure.

Step 5: ADC Purification and QC

  • Action: Remove unreacted payload via size-exclusion chromatography (SEC) or diafiltration.

  • Self-Validation: Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC-HPLC) and intact mass spectrometry. A single, sharp peak corresponding to a DAR of exactly 2.0 confirms successful site-specific conjugation[2].

Amber_Suppression Gene Target IgG Gene (TAG Mutation at A121) Translation Ribosomal Translation in CHO Cells Gene->Translation tRNA Orthogonal tRNA/aaRS (M. jannaschii derived) tRNA->Translation Charges tRNA NNAA Exogenous NNAA (2 mM pAcF) NNAA->tRNA Binds Protein Site-Specific pAcF Mutant Antibody Translation->Protein Suppresses TAG Conjugation Oxime Ligation (pH 4.5, DAR = 2.0) Protein->Conjugation Bioorthogonal

Amber suppression pathway for site-specific antibody-drug conjugate generation.

Quantitative Data Presentation

The integration of NNAAs drastically alters the pharmacokinetic and structural profiles of therapeutics. The table below summarizes the quantitative advantages of NNAA incorporation compared to their natural counterparts.

Therapeutic ModalityNatural / Traditional ApproachNNAA-Engineered ApproachKey Quantitative Improvement
GLP-1 Agonist Native GLP-1 (Alanine at Pos 8)Semaglutide (Aib at Pos 8)Half-life: ~1.5 minutes

~165 hours[4]. Complete resistance to DPP-4.
ADC Conjugation Stochastic Lysine ConjugationpAcF Amber SuppressionDAR Homogeneity: 0-8 (Heterogeneous)

Exactly 2.0 (Homogeneous)[2].
Peptidomimetics L-Amino Acid PeptidesD-Amino Acids / N-MethylationProtease Resistance: Minutes

Hours/Days in human serum[10].
Conjugation Yield Maleimide-Thiol (Reversible)Oxime Ligation (Irreversible)Plasma Stability: High off-target exchange

>95% payload retention at 7 days[8].

References

  • A Review of Oral Semaglutide Available Evidence: A New Era of Management of Diabetes with Peptide in a Pill Form Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Site-Specific Antibody Conjugation for ADC and Beyond Source: MDPI Antibodies URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Methods for site-specific drug conjugation to antibodies Source: Taylor & Francis (mAbs) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of beta-amino acid salts

Welcome to the Advanced Solu-Tech Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals engineering beta-amino acids (β-AAs) and peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solu-Tech Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals engineering beta-amino acids (β-AAs) and peptidomimetics. Here, we address the unique thermodynamic and physicochemical challenges of β-AA salt formation to optimize aqueous solubility and bioavailability.

Core Principles & FAQs: The "Why" Behind the Chemistry

Q: Why do my beta-amino acid derivatives exhibit exceptionally poor aqueous solubility despite having ionizable groups? A: β-AAs possess an additional carbon atom (


) in their backbone compared to natural 

-amino acids. This structural feature increases their lipophilicity and conformational flexibility. In the solid state, this flexibility allows them to form highly stable, tightly packed zwitterionic networks stabilized by intermolecular hydrogen bonding. Overcoming this immense crystal lattice energy requires significant solvation energy[1]. By introducing a counterion to form a salt, you disrupt this rigid zwitterionic lattice, replacing it with ionic interactions that are more readily solvated by water.

Q: How do I select the right counterion to guarantee solubility enhancement? A: Counterion selection is strictly governed by the


 rule. For a stable, non-reversible salt to form, the 

difference between the ionizable group of the β-AA and the counterion must be at least 2 to 3 units[2]. This ensures complete proton transfer. For basic β-AAs, counterions like hydrochloride, mesylate, or acetate are highly effective; for weakly acidic β-AAs, sodium, calcium, or potassium are standard[2]. However, thermodynamic solubility is ultimately dictated by the balance between the solvation energy of the new salt and its crystal lattice energy.

Troubleshooting Guide: Resolving Experimental Pitfalls

Issue 1: "My β-AA salt precipitates out of solution upon dilution in simulated biological fluids (e.g., SGF/SIF)."

  • Root Cause: This phenomenon is typically caused by crossing the

    
     (the pH at which the free base/acid and the salt have equal solubility) or by the common ion effect. For instance, if you formulate a hydrochloride salt of a basic β-AA and dilute it into Simulated Gastric Fluid (which has a high chloride concentration), the common ion effect suppresses the salt's solubility, driving precipitation. Alternatively, if the pH of the medium shifts beyond the 
    
    
    
    , the salt disproportionates back into the poorly soluble free base.
  • Solution: Conduct a pH-solubility profile to identify the

    
    . If the target physiological environment triggers the common ion effect (e.g., gastric chloride), switch to a non-halide counterion such as mesylate (methanesulfonate) or acetate, which are less susceptible to endogenous common ion suppression[3].
    

Issue 2: "During salt screening, the product forms a sticky gum or glass instead of a crystalline powder."

  • Root Cause: Glassy materials form when the salt has extremely high solubility in the chosen screening solvent, or when solvent evaporation is too rapid. This denies the thermodynamic system sufficient time for nucleation and crystal growth, trapping the molecules in a disordered, amorphous state[1].

  • Solution: Shift from rapid solvent evaporation to anti-solvent crystallization or slow cooling. Introduce a miscible anti-solvent (e.g., heptane or diethyl ether) dropwise to a saturated solution of the salt to lower the solubility threshold gradually, forcing crystalline nucleation.

Issue 3: "I achieved high solubility, but the salt is highly hygroscopic and deliquesces on the benchtop."

  • Root Cause: There is an inverse relationship between crystal lattice energy and hygroscopicity. Small, highly polar counterions (like sodium or chloride) dramatically lower lattice energy (boosting solubility) but readily coordinate with atmospheric moisture.

  • Solution: Utilize larger, more symmetric, or slightly more lipophilic counterions (e.g., tosylate or fumarate). These counterions increase the crystal lattice packing efficiency just enough to repel ambient moisture while still providing a net solubility gain over the free β-AA[4].

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Miniaturized Salt Screening

To conserve scarce β-AA APIs, this 96-well plate methodology ensures rigorous thermodynamic validation of salt candidates[5].

Phase 1: Preparation & Reaction

  • Dispense API: Add 2.0 mg of the free β-AA into each well of a glass-lined 96-well plate.

  • Solvent Addition: Add 100 µL of selected solvent systems (e.g., Methanol, THF, Acetone, and 1,4-Dioxane) to respective columns.

  • Counterion Dosing: Add 1.05 molar equivalents of selected counterions (acids/bases) to the respective rows.

  • Thermal Cycling: Seal the plate and heat to 50°C for 2 hours with orbital shaking (400 rpm) to ensure complete dissolution and proton transfer.

  • Crystallization: Cool the plate linearly to 5°C over 12 hours. If no crystals form, unseal the plate and allow slow evaporation under a controlled nitrogen stream (2 psi) for 24 hours.

Phase 2: Self-Validation & Characterization 6. Harvest & Verify: Isolate the solids via centrifugation. Critical Step: You must confirm salt formation (proton transfer) versus a simple physical mixture. Analyze the solid using solid-state


 NMR or FTIR (look for shifts in the carbonyl or amine stretching frequencies indicating ionization).
7. Thermodynamic Solubility Measurement:  Suspend 1.0 mg of the confirmed crystalline salt in 1.0 mL of phosphate buffer (pH 7.4). Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium. Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved β-AA via HPLC-UV.

Quantitative Data: Counterion Selection Matrix

The following table summarizes the physicochemical impact of common counterions used to enhance the solubility of basic and acidic β-AAs, aiding in rational salt design.

CounterionTypeTypical

Impact
Solubility Enhancement PotentialHygroscopicity RiskBest Use Case
Hydrochloride (HCl) AcidicHigh (>5)Very HighHighFirst-line screen for basic β-AAs; beware of common ion effect in GI tract.
Mesylate AcidicHigh (>4)HighModerateExcellent alternative to HCl to avoid gastric precipitation.
Tosylate AcidicModerate (3-4)ModerateLowBest for mitigating hygroscopicity in highly soluble basic β-AAs.
Sodium (NaOH) BasicHigh (>5)Very HighHighStandard for acidic β-AAs; highly soluble but prone to moisture uptake.
Calcium (

)
BasicModerate (3-5)ModerateLowImproves solid-state stability and reduces hygroscopicity for acidic β-AAs.

Workflow Visualization

The following logical relationship diagram outlines the causality and decision-making process for β-AA salt selection and optimization.

G Start Target β-Amino Acid (Poor Aqueous Solubility) pKa Determine pKa & Select Counterions (Ensure ΔpKa > 2 to 3) Start->pKa Screen Miniaturized Salt Screening (Solvent/Anti-solvent & Cooling) pKa->Screen Assess Assess Solid State (Crystalline vs. Glassy) Screen->Assess Glass Glassy/Amorphous State (Solubility too high/Evap too fast) Assess->Glass Fails to crystallize Cryst Crystalline Salt Formed (Nucleation Successful) Assess->Cryst Crystallizes Glass->Screen Optimize Anti-solvent SolTest Thermodynamic Solubility & IDR (HPLC Quantification) Cryst->SolTest Disprop Check for Disproportionation (pHmax & Common Ion Effect) SolTest->Disprop Disprop->pKa Precipitates (Re-evaluate) Opt Optimal Salt Candidate (Stable & Soluble) Disprop->Opt Stable across pH

Caption: Decision tree for β-amino acid salt screening, highlighting thermodynamic validation steps.

References

1.[1] Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. 1 2.[2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Molecules. 2 3.[3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities - Organic Process Research & Development. 3 4.[4] Pharmaceutical salts of small molecule drugs: opportunities and challenges - European Pharmaceutical Review. 4 5.[5] Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole - Pharmazie. 5

Sources

Optimization

Troubleshooting low yield in beta-amino acid coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide synthesis, I have designed this comprehensive troubleshooting guide to address the unique chemical and physical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide synthesis, I have designed this comprehensive troubleshooting guide to address the unique chemical and physical challenges associated with


-amino acid couplings.

Unlike canonical


-amino acids, 

-amino acids possess an additional carbon atom in their backbone. This seemingly minor structural difference profoundly alters their conformational landscape, leading to severe steric hindrance and rapid on-resin aggregation. This guide will deconstruct the causality behind these failures and provide self-validating, field-proven protocols to restore your coupling yields.

Part 1: Mechanistic Root Causes of Low Yield

Before altering your protocols, it is critical to diagnose why your


-amino acid coupling is failing. The two primary culprits are:

1. Premature On-Resin Aggregation (The 14-Helix Problem) ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-peptides have an exceptionally high propensity to fold into stable secondary structures, most notably the 14-helix (stabilized by 

to

hydrogen bonds). Unlike

-peptides, which typically require 10+ residues to form a stable

-helix,

-peptides can form rigid 14-helices after just 4 to 6 residues. This folding buries the N-terminal amine within the resin matrix, physically blocking incoming activated amino acids and dropping coupling yields to near zero.

2. Extreme Steric Hindrance The substitution pattern of


-amino acids (particularly 

,

, or cyclic derivatives like ACHC and ACPC) introduces significant steric bulk adjacent to the reactive centers. When coupling a hindered

-amino acid onto another hindered

-residue, standard aminium/uronium salts (like HBTU) fail to form the active ester fast enough to outcompete side reactions or hydrolysis[1].

G Start Low Yield in β-Amino Acid Coupling Check1 Is the sequence >4 residues long? Start->Check1 Aggreg Diagnosis: On-Resin Aggregation (14-helix formation) Check1->Aggreg Yes Steric Diagnosis: Steric Hindrance (β2/β3 substituents) Check1->Steric No Sol1 Implement MW-SPPS (75°C - 86°C) Aggreg->Sol1 Sol3 Incorporate Dmb/Hmb Backbone Protection Aggreg->Sol3 Sol2 Switch to HATU/HOAt or DIC/Oxyma Steric->Sol2 Sol2->Sol1 If still failing

Decision tree for diagnosing and resolving low yields in β-peptide synthesis.

Part 2: Troubleshooting FAQs

Q: My synthesis proceeds smoothly for the first 3 residues, but the 4th ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-amino acid coupling yields less than 20%. Why? 
A:  You are experiencing classic on-resin aggregation. As the 

-peptide chain reaches 4 residues, it initiates 14-helix formation. The intermolecular hydrogen bonding collapses the peptide chains together, shielding the N-terminus. Solution: You must disrupt the hydrogen bonding network. Switch from room-temperature synthesis to Microwave-Assisted SPPS (MW-SPPS) to provide the thermal energy required to break these aggregates. Alternatively, utilize a chaotropic solvent system (e.g., "Magic Mixture" containing ethylene carbonate)[2].

Q: I am already using HBTU with 4 equivalents of amino acid, but my


-disubstituted coupling is still failing. What is wrong? 
A:  HBTU is insufficient for highly sterically hindered 

-amino acids. HBTU forms an HOBt active ester, which is not reactive enough to overcome the steric barrier of

substituents[3]. Solution: Upgrade your coupling reagent to HATU (which forms a highly reactive HOAt ester) or PyBOP [1]. For maximum efficiency, perform a double coupling using DIC/Oxyma, which has a smaller steric profile during the transition state.

Q: Can I use pseudoprolines to break the aggregation in


-peptides like I do in 

-peptides?
A: Standard pseudoprolines are derived from Ser/Thr/Cys and are specific to

-peptide backbones. For

-peptides, you should instead use backbone amide protection. Incorporating a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) group on the backbone nitrogen introduces a "kink" that physically prevents 14-helix formation[2].

Part 3: Quantitative Data & Reagent Selection

To optimize your synthesis, select the appropriate coupling reagent based on the specific steric demands of your


-amino acid.
Coupling ReagentActivation MechanismCoupling Efficiency for

-Amino Acids
Racemization SuppressionRecommended Use Case
HBTU Forms HOBt active esterLow to ModerateGoodRoutine, unhindered linear

-amino acids.
PyBOP Forms BOP active esterHighExcellentSequential hindered residues (e.g., cyclic

-amino acids)[1].
HATU Forms HOAt active esterVery HighVery LowSevere steric hindrance;

-disubstituted residues[3].
DIC / Oxyma Carbodiimide / OximeVery HighExcellentMicrowave-assisted SPPS (MW-SPPS) at elevated temperatures[4].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted SPPS (MW-SPPS) for -Peptides

Microwave irradiation is the gold standard for overcoming both kinetic barriers and on-resin aggregation in ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-peptide synthesis.

Materials:

  • Fmoc-protected

    
    -amino acids (4.0 equiv relative to resin loading)
    
  • DIC (4.0 equiv) and Oxyma Pure (4.0 equiv)

  • DMF (Peptide synthesis grade)

  • Microwave Peptide Synthesizer (e.g., CEM Discover or Liberty Blue)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., ChemMatrix or PEG-based resin for better swelling in difficult sequences) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma (to suppress aspartimide-like side reactions). Irradiate at 75°C for 3 minutes . Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve the Fmoc-

    
    -amino acid and Oxyma in DMF. Add DIC immediately before adding the mixture to the resin vessel.
    
  • Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 5 to 10 minutes (depending on steric bulk). Note: For highly sensitive residues, reduce temperature to 50°C and extend time to 20 minutes.

  • Washing: Wash the resin with DMF (5x) and perform a Kaiser test to confirm free amine depletion.

  • Double Coupling (Optional but recommended): If the Kaiser test is slightly positive, repeat steps 3-5 using HATU/DIPEA instead of DIC/Oxyma to alter the reaction kinetics.

Protocol B: Backbone Protection (Dmb Incorporation)

If MW-SPPS is unavailable or insufficient, chemical disruption of the hydrogen bond network is required[2].

Step-by-Step Methodology:

  • Preparation: Synthesize or purchase a pre-formed Fmoc-

    
    -amino acid-(Dmb) dipeptide building block. Direct on-resin reductive amination to install Dmb is often low-yielding for 
    
    
    
    -residues.
  • Coupling the Dmb-Block: Couple the Fmoc-

    
    -Xaa-(Dmb) building block using standard HATU/DIPEA chemistry at room temperature for 2 hours.
    
  • Subsequent Coupling (Critical Step): The secondary amine of the Dmb-protected residue is highly hindered. To couple the next amino acid onto the Dmb-amine, use HATU (4.0 equiv) and DIPEA (8.0 equiv) , and allow the coupling to proceed for 12-16 hours at room temperature, or 75°C for 15 minutes via microwave.

  • Cleavage: The Dmb group is acid-labile and will be cleanly removed during the final global cleavage using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Pathway Chain Growing β-Peptide Chain Hbond Intermolecular H-Bonding Chain->Hbond Helix Stable 14-Helix Formation Hbond->Helix Block N-Terminus Blocked (Coupling Fails) Helix->Block MW Microwave Irradiation (Thermal Disruption) Helix->MW Energy input Chaotropic Dmb Protection / Chaotropic Salts Helix->Chaotropic Steric/Chemical block Free Extended Conformation (Coupling Succeeds) MW->Free Chaotropic->Free

Mechanistic pathway of β-peptide on-resin aggregation and targeted disruption strategies.

References

  • Application of microwave irradiation to the synthesis of 14-helical beta-peptides Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Hygroscopic Amino Acid Hydrochloride Salts

Welcome to the Technical Support Center for Amino Acid Formulation and Synthesis. This guide is designed for researchers, analytical scientists, and formulation engineers working with highly hygroscopic and deliquescent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Formulation and Synthesis. This guide is designed for researchers, analytical scientists, and formulation engineers working with highly hygroscopic and deliquescent amino acid hydrochloride salts (e.g., L-Arginine HCl, L-Lysine HCl, L-Histidine HCl, Glycine ethyl ester HCl).

While free amino acids typically form stable, tightly packed zwitterionic crystal lattices, the introduction of a hydrochloride counterion disrupts this network. The highly electronegative chloride ion readily hydrates, significantly lowering the Deliquescence Relative Humidity (DRH) and increasing the material's affinity for atmospheric moisture[1]. This leads to caking, weighing inaccuracies, and chemical degradation during downstream processing[2].

Part 1: Quantitative Data & Hygroscopicity Classification

To effectively manage moisture uptake, it is critical to understand the hygroscopicity classification of your Active Pharmaceutical Ingredient (API) or reagent. The European Pharmacopoeia (Ph. Eur.) and general pharmaceutical guidelines classify moisture uptake at 25°C and 80% Relative Humidity (RH) as follows[3]:

Table 1: Standard Hygroscopicity Classifications
Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Behavior & Handling Impact
Non-hygroscopic < 0.2%Essentially no moisture absorption; handles easily in ambient air.
Slightly hygroscopic ≥ 0.2% and < 2%Minimal absorption; standard packaging is usually sufficient.
Moderately hygroscopic ≥ 2% and < 15%Appreciable absorption; requires controlled humidity (RH < 40%).
Very hygroscopic ≥ 15%Significant absorption; prone to caking and requires strict environmental controls.
Deliquescent Sufficient to form a solutionAbsorbs enough moisture to dissolve entirely; requires inert atmosphere/glovebox handling[3].

Note: Many amino acid hydrochloride salts fall into the "Very Hygroscopic" or "Deliquescent" categories, especially when the ambient RH exceeds their specific DRH threshold[1][4].

Part 2: Workflow Visualization

The following workflow outlines the critical path for receiving, storing, and processing hygroscopic amino acid salts to prevent moisture-induced degradation.

G Start Receipt of Amino Acid HCl Check Inspect Seal & Packaging Start->Check Storage Store in Desiccator/Glovebox (<20% RH, 15-25°C) Check->Storage Intact & Sealed Reject Quarantine / Redry Batch Check->Reject Compromised Seal Weighing Weighing Protocol (Inert Atmosphere / Glovebag) Storage->Weighing Ready for Use Formulation Formulation Processing (Coating / Co-processing) Weighing->Formulation Solid Dosage Synthesis Anhydrous Synthesis (e.g., Phosphoramidate Coupling) Weighing->Synthesis API Synthesis

Figure 1: Standard operating workflow for handling highly hygroscopic amino acid hydrochloride salts.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my L-Lysine HCl cake in the reagent bottle while free L-Lysine remains a free-flowing powder?

Cause: Free L-Lysine exists as a zwitterion, forming a robust crystal lattice stabilized by strong intermolecular hydrogen bonds. When converted to the hydrochloride salt, the carboxylate group is protonated, and the chloride counterion is introduced. The chloride ion has a high hydration energy. If the ambient humidity exceeds the salt's Deliquescence Relative Humidity (DRH), water vapor condenses on the crystal surface, partially dissolving it and forming liquid bridges between particles. When the temperature or humidity fluctuates, these bridges recrystallize, fusing the particles into a solid cake[1][2]. Solution: Store the material in tightly sealed, moisture-proof aluminum liners at a controlled temperature (15–30°C)[5]. Once opened, only handle the material in an environment with a relative humidity of 15–25%[5]. If caking has already occurred, do not forcefully chisel it, as this can introduce metal particulates. Instead, gently mill the material under a dry nitrogen atmosphere.

Q2: I am using an amino acid hydrochloride in a nucleoside phosphoramidate synthesis, but my yields are consistently low. What is going wrong?

Cause: Amino acid hydrochlorides are notoriously hygroscopic. In moisture-sensitive syntheses (such as coupling with phenyl dichlorophosphate), any residual water in the amino acid salt will act as a nucleophile, consuming an equivalent amount of the dichlorophosphate reagent and generating unwanted by-products[6][7]. Solution: The amino acid hydrochloride must be made substantially anhydrous prior to use[7]. Relying on the manufacturer's "dry" label is insufficient once the bottle has been opened. You must implement a strict drying protocol (see Protocol 1 below) and verify the water content via Karl Fischer titration before proceeding with the reaction.

Q3: My oral solid dosage form containing an amino acid HCl salt is failing long-term stability due to moisture uptake. What formulation strategies can I use?

Cause: Highly hygroscopic pharmaceutical solids undergo physicochemical changes, chemical degradation, or solid-state transitions when exposed to moisture, leading to poor shelf life and excessive wetting during manufacturing[2]. Solution: You must decouple the API from the ambient environment. Consider the following three strategies[2]:

  • Co-processing with Excipients: Formulate the hygroscopic salt with hydrophobic excipients (e.g., magnesium stearate, lipid-based matrices) to physically deflect moisture away from the active ingredient[2].

  • Encapsulation/Coating: Apply a moisture-barrier film coating to the final solid dosage form, or encapsulate the API via spray drying before tableting[2].

  • Specialized Capsule Shells: If formulating into capsules, avoid standard gelatin capsules, as their high water content acts as a plasticizer and can transfer moisture to the API. Instead, use specialized low-moisture HPMC (Hydroxypropyl methylcellulose) capsules designed for hygroscopic drugs[5].

Part 4: Experimental Protocols

Protocol 1: Substantially Anhydrous Preparation of Amino Acid HCl Salts for Synthesis

Use this protocol to prepare amino acid hydrochlorides for moisture-sensitive reactions (e.g., phosphoramidate chemistry).

  • Initial Transfer: Inside a nitrogen-purged glovebox, transfer the required mass of the amino acid hydrochloride into a pre-weighed, dry Schlenk flask.

  • Vacuum Drying: Attach the Schlenk flask to a high-vacuum line (< 0.1 mbar).

  • Thermal Desorption: Submerge the flask in an oil bath set to 40–50°C. Caution: Do not exceed 60°C unless the specific thermal stability of the amino acid salt has been verified, as some hydrochlorides may undergo thermal degradation or liberate HCl gas.

  • Drying Duration: Maintain vacuum and heat for a minimum of 12 to 24 hours.

  • Cooling & Storage: Backfill the Schlenk flask with dry argon or nitrogen before removing it from the vacuum line. Allow it to cool to room temperature under inert gas.

  • Verification: Withdraw a 10–20 mg sample under inert conditions and determine the residual moisture content using Coulometric Karl Fischer Titration. The moisture content should be < 0.1% w/w before use in sensitive syntheses.

Protocol 2: Controlled Weighing and Transfer of Deliquescent Salts

Use this protocol to prevent weighing errors caused by rapid moisture absorption on the balance pan.

  • Environmental Control: Ensure the weighing area is strictly controlled to a Relative Humidity (RH) of 15–25% and a temperature of 20–30°C[5]. If this is not possible, use a localized glovebag purged with dry air or nitrogen.

  • Tare Preparation: Place a clean, dry weighing boat with a tightly fitting lid (or a crimp-top vial) onto the analytical balance and tare it.

  • Rapid Transfer: Open the primary storage container, rapidly transfer the approximate desired amount of the salt into the weighing vessel, and immediately seal both the primary container and the weighing vessel.

  • Equilibration: Wait for the balance reading to stabilize. Because the vessel is sealed, the mass will not continuously drift upward from atmospheric moisture absorption.

  • Back-Weighing (Optional but Recommended): If transferring the salt into a reaction vessel, empty the contents of the weighing vessel into the reactor, then re-weigh the empty (but coated) weighing vessel. Subtract this residual mass from the initial recorded mass to determine the exact mass transferred.

References

  • US20100298257A1 - Nucleoside phosphoramidates Source: Google Patents URL
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (National Institutes of Health) URL:[Link]

  • KR20150105307A - Dermal compositions containing unnatural hygroscopic amino acids Source: Google Patents URL
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs Source: Nutraceutical Business Review URL:[Link]

  • DK2609923T3 - PROCEDURE FOR CRYSTALLIZING (S) -ISOPROPYL 2- (((S) (PERFLUORPHENOXY) (PHENOXY) PHOSPHORYL) AMINO)
  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Inconsistent results in experiments with amino acid hydrochloride salts

Technical Support Center: Troubleshooting Amino Acid Hydrochloride Salt Experiments Welcome to the Technical Support Center. Amino acid hydrochloride (HCl) salts are widely favored in drug development and biochemical res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amino Acid Hydrochloride Salt Experiments

Welcome to the Technical Support Center. Amino acid hydrochloride (HCl) salts are widely favored in drug development and biochemical research for their enhanced aqueous solubility and stability compared to their free-base counterparts. However, their unique physicochemical properties—specifically their intrinsic acidity, hygroscopicity, and chloride counter-ion—frequently introduce hidden variables that compromise experimental reproducibility.

This guide provides authoritative, self-validating troubleshooting protocols to help you identify and correct inconsistent results when working with these compounds.

Section 1: The "pH Drop" Phenomenon in Cell Culture and Assays

Q: Why do my cell viability assays fail or enzyme activities plummet when I use the HCl salt form of an amino acid, even when my base medium is buffered?

Expertise & Causality: Amino acid hydrochloride salts are formed by protonating the amino group with hydrochloric acid. When dissolved in an aqueous medium, the salt dissociates, 1[1]. This rapid proton release can easily overwhelm standard physiological buffers (such as 10–25 mM HEPES or bicarbonate),. A sudden acidic shift alters the ionization state of target proteins, denatures enzymes, and induces cellular toxicity.

Trustworthiness (Self-Validating System): To validate if pH is the confounding variable, measure the pH of your medium after adding the amino acid but before applying it to your cells or enzymes. If the pH deviates by more than 0.2 units from your target, pH-induced artifacts are actively skewing your data.

Protocol: Step-by-Step pH Adjustment and Buffering

  • Pre-dissolution: Dissolve the required mass of the amino acid HCl salt in 80% of your final target volume of distilled water (or base buffer).

  • Initial Measurement: Insert a calibrated pH probe. The solution will likely read highly acidic (pH 2.0–4.0).

  • Titration: Slowly add a strong base (e.g., 1M NaOH or KOH) dropwise while stirring continuously. Monitor the pH until it reaches your target physiological pH (e.g., 7.4).

  • Volume Adjustment: Once the target pH is stable, transfer the solution to a volumetric flask and bring it to the final volume (100%) using your solvent.

  • Sterile Filtration: Filter the neutralized solution through a 0.22 µm membrane before introducing it to cell cultures. Do not autoclave, as some amino acids degrade under high heat.

Section 2: Hygroscopicity and Molarity Discrepancies

Q: Why are my dose-response curves inconsistent across different batches, or why does the potency of my amino acid solution seem to decrease over time?

Expertise & Causality: Many amino acid hydrochloride salts are highly hygroscopic, meaning they 2[2]. As water molecules integrate into the powder, the total mass increases. If you weigh 100 mg of a heavily hydrated batch, a significant percentage of that mass is water, not the active amino acid. This leads to a lower-than-calculated actual molarity in your final solution, manifesting as an apparent "loss of potency."

Trustworthiness (Self-Validating System): Compare the mass of a newly opened bottle with an older bottle after drying in a vacuum desiccator for 24 hours. If the older bottle loses significant mass, moisture absorption is skewing your molarity calculations.

Protocol: Karl Fischer (KF) Titration for Moisture Quantification To ensure absolute molar accuracy, before preparing critical stock solutions.

  • Solvent Preparation: Because amino acids have limited solubility in pure methanol, prepare a KF working medium containing a solubilizer or buffer, such as formamide or salicylic acid.

  • Pre-Titration: Add the solvent to the KF titration cell and titrate it to absolute dryness using the KF titrant to eliminate background moisture.

  • Sample Addition: Quickly and accurately weigh 50–100 mg of the amino acid HCl salt in a sealed weighing boat. Transfer it into the titration cell.

  • Extraction & Titration: Allow an extraction time of approximately 3 minutes with continuous stirring (or use a homogenizer if available) to ensure complete water release.

  • Calculation: The KF titrator will output the % water content. Use this to adjust your molecular weight (MW) calculations: Adjusted MW = Base MW / (1 - % Moisture).

Section 3: Counter-Ion Interference and Concomitant Crystallization

Q: Why do I observe unexpected precipitates when I dissolve the amino acid HCl salt in my assay buffer?

Expertise & Causality: The introduction of high concentrations of chloride ions can trigger two distinct precipitation events. First, Cl⁻ can react with metal ions in your buffer (e.g., silver, lead, or certain calcium formulations) to form insoluble inorganic chloride salts. Second, as demonstrated in phase diagram studies, dissolving high concentrations of an amino acid hydrochloride salt can push the system into the liquid-solid domain of the free amino acid,3[3].

Trustworthiness (Self-Validating System): Centrifuge the precipitate and test its solubility in dilute acid. If it dissolves readily, it is likely the free amino acid precipitating due to phase equilibrium shifts. If it remains insoluble, it is likely an inorganic chloride salt interference.

Quantitative Data Summary

Experimental IssuePrimary CauseMechanistic ImpactRecommended Corrective Action
Cell Death / Enzyme Inhibition HCl DissociationDrastic pH drop overwhelming physiological buffersPre-titrate stock solutions with 1M NaOH/KOH prior to use.
Inconsistent Dose-Response HygroscopicityAbsorbed water inflates mass, reducing actual molarityQuantify moisture via Karl Fischer titration; adjust weighing.
Unexpected Precipitation Concomitant CrystallizationExcess Cl⁻ shifts phase equilibrium, precipitating free amino acidReduce stock concentration; ensure adequate solvent volume.
Assay Signal Interference Chloride Ion EffectCl⁻ binds to assay reagents (e.g., Ag⁺) or alters ionic strengthSwitch to the free-base amino acid or a different salt form.

Mandatory Visualization: Troubleshooting Workflow

G Start Start: Amino Acid HCl Salt Moisture Check Moisture (Karl Fischer Titration) Start->Moisture Weigh Calculate Adjusted Mass & Weigh Moisture->Weigh Dissolve Dissolve in Solvent (80% Final Volume) Weigh->Dissolve pHCheck Measure Solution pH Dissolve->pHCheck Titrate Titrate with NaOH/KOH to Target pH pHCheck->Titrate If pH < Target Volume Adjust to Final Volume & Filter pHCheck->Volume If pH == Target Titrate->Volume Assay Proceed to Experiment Volume->Assay

Diagnostic and preparation workflow for amino acid hydrochloride salts to ensure consistency.

References

1.[2] Smolecule. "4-(Methylamino)butyric acid hydrochloride | 6976-17-6". Smolecule.com. 2. Sigma-Aldrich. "Determination of Water Content in Amino acids Using Karl Fischer Titration". Sigmaaldrich.com. 3. Utkal University. "BIOLOGICAL BUFFER SYSTEMS". Utkaluniversity.ac.in. 4.[3] Radboud University. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals". Ru.nl. 5.[1] Studylib. "Amino Acid Titration Lab: Procedure & Analysis". Studylib.net.

Sources

Reference Data & Comparative Studies

Validation

Comparing beta-homovaline to its alpha-amino acid counterpart

Comparative Guide: -Homovaline vs. -Valine in Peptide Engineering and Drug Development As the demand for highly stable, structurally predictable peptide therapeutics grows, the incorporation of non-natural amino acids ha...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: -Homovaline vs. -Valine in Peptide Engineering and Drug Development

As the demand for highly stable, structurally predictable peptide therapeutics grows, the incorporation of non-natural amino acids has shifted from a niche chemical curiosity to a foundational strategy in drug development. This guide provides an in-depth, objective comparison between the standard proteinogenic


-valine  and its synthetic homologue, 

-homovaline
(

-homovaline).

By analyzing their structural dynamics, conformational propensities, and pharmacokinetic profiles, this guide equips researchers with the mechanistic understanding required to rationally design protease-resistant peptidomimetics and foldamers.

Structural and Chemical Divergence

The fundamental difference between


-valine and 

-homovaline lies in the peptide backbone.

-homovaline contains an additional methylene (

) group inserted between the

-carbon and the carboxyl group[1].
  • 
    -Valine:  The isopropyl side chain is attached directly to the 
    
    
    
    -carbon, which is adjacent to the carboxyl carbon.
  • 
    -Homovaline:  The isopropyl side chain is attached to the 
    
    
    
    -carbon (hence
    
    
    -homovaline), introducing an extra rotational degree of freedom (
    
    
    angle) along the
    
    
    bond.

The Causality of Conformational Shifts: In natural


-peptides, the backbone dihedral angles (

) restrict folding primarily to

-helices (3.6 residues per turn) or

-sheets. The insertion of the extra methylene group in

-homovaline fundamentally alters the hydrogen-bonding register. When polymerized,

-amino acids strongly favor the formation of 14-helices —a structure stabilized by robust

intramolecular hydrogen bonds[2]. This predictable folding landscape allows researchers to design "foldamers" that mimic the spatial arrangement of natural protein-protein interaction (PPI) interfaces with extreme precision.

Mechanism of Proteolytic Resistance

The most significant clinical advantage of replacing ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-valine with 

-homovaline is the near-total evasion of enzymatic degradation.

The Causality of Resistance: Mammalian proteases (e.g., trypsin, pepsin, DPP-IV) have evolved highly specific active site clefts that recognize the precise spatial geometry of the


-amide bond. The catalytic triad (typically Ser-His-Asp) relies on the substrate's carbonyl carbon being positioned at an exact distance and angle for nucleophilic attack.
The extra methylene group in 

-homovaline expands the backbone, creating a profound steric and electronic mismatch. The scissile bond is shifted out of alignment with the enzyme's nucleophile, preventing the formation of the transition state. Consequently, mixed

-peptides or pure

-peptides exhibit radically extended half-lives in vitro and in vivo[3].

ProteaseMechanism Alpha Alpha-Valine Peptide (Standard Backbone) Protease Protease Active Site (Catalytic Triad) Alpha->Protease Binds Beta Beta-Homovaline Peptide (Extra Methylene) Beta->Protease Binds Match Precise Spatial Match (Transition State Reached) Protease->Match Mismatch Steric & Electronic Mismatch (Transition State Blocked) Protease->Mismatch Degradation Rapid Hydrolysis (Short Half-Life) Match->Degradation Stability Proteolytic Resistance (Extended Half-Life) Mismatch->Stability

Caption: Logical flow of protease resistance conferred by beta-homovaline's structural mismatch.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing peptides containing standard


-valine versus those substituted with 

-homovaline.
Property

-Valine Peptides

-Homovaline Peptides (

-substituted)
Backbone Structure


Primary Helical Form

-helix (3.6 residues/turn)
14-helix (3 residues/turn)[2]
Hydrogen Bond Register


Protease Half-Life (Serum) Minutes to HoursDays to Indefinite (>7 days)[4]
Receptor Binding Affinity Native baselineMaintained or slightly reduced (requires careful spatial mapping)[3]
Dipole Moment (Helix) High (macrodipole destabilizing)Lower (reduced macrodipole effect in 14-helices)

Experimental Methodologies

To objectively validate the structural and pharmacokinetic benefits of


-homovaline incorporation, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for evaluating these peptidomimetics.
Protocol A: Circular Dichroism (CD) Spectroscopy for 14-Helix Validation

To confirm that the incorporation of


-homovaline has successfully induced a 14-helical conformation, CD spectroscopy is utilized.
  • Rationale: 14-helices exhibit a distinct CD signature compared to standard

    
    -helices. While an 
    
    
    
    -helix shows minima at 208 nm and 222 nm, a 14-helix displays a characteristic maximum near 195 nm and a deep minimum at 214 nm [2].
  • Step-by-Step:

    • Dissolve the purified

      
      -peptide in 2,2,2-trifluoroethanol (TFE) to a concentration of 
      
      
      
      . Causality: TFE lowers the solvent dielectric constant, strengthening intramolecular hydrogen bonds and stabilizing the maximum helical fold to establish a baseline.
    • Record the CD spectrum from 190 nm to 260 nm at 25°C using a 0.1 cm path-length quartz cuvette.

    • Perform a solvent titration by systematically adding aqueous phosphate buffer (pH 7.4) from 0% to 100% volume.

    • Self-Validation Check: Plot the spectra overlay. The presence of an isosbestic point (a specific wavelength where absorbance remains constant during titration) confirms a clean two-state transition between the 14-helix and a random coil, ruling out non-specific aggregation.

Protocol B: Self-Validating Proteolytic Stability Assay (LC-MS)

To quantify the pharmacokinetic advantage of


-homovaline, stability must be tested against aggressive proteases like Proteinase K.
  • Rationale: Monitoring parent mass disappearance via LC-MS provides exact kinetic degradation rates without interference from cleavage fragments.

  • Step-by-Step:

    • Prepare a

      
       solution of the 
      
      
      
      -homovaline peptide in Tris-HCl buffer (pH 7.5).
    • Internal Control Addition: Add

      
       of a known, highly susceptible 
      
      
      
      -peptide to the same vial. Causality: If the
      
      
      -peptide survives, the simultaneous degradation of the
      
      
      -peptide proves the enzyme was active, validating the resistance claim.
    • Add Proteinase K to a final concentration of

      
       and incubate at 37°C.
      
    • At specific time points (0, 15, 30, 60, 120, 240 mins, and 24 hours), extract

      
       aliquots and quench the reaction immediately by adding 
      
      
      
      of 1% trifluoroacetic acid (TFA) in acetonitrile.
    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated enzyme.

    • Analyze the supernatant via LC-MS/MS, integrating the area under the curve (AUC) for the intact parent masses of both the

      
      -peptide and the 
      
      
      
      -peptide control to calculate the half-life (
      
      
      ).

Workflow Syn Solid-Phase Peptide Synthesis Pur HPLC Purification (>95% Purity) Syn->Pur CD CD Spectroscopy (14-Helix Validation) Pur->CD Prot Protease Assay (Proteinase K / Serum) CD->Prot LCMS LC-MS Quantification (Half-life Calculation) Prot->LCMS

Caption: Step-by-step experimental workflow for validating beta-peptide structural and proteolytic stability.

Conclusion

The transition from


-valine to 

-homovaline represents a powerful paradigm shift in peptide engineering. By introducing a single methylene group into the backbone, researchers can fundamentally alter the folding trajectory from an

-helix to a 14-helix, while simultaneously rendering the molecule invisible to native proteolytic machinery. When deployed using rigorous, self-validating experimental workflows,

-homovaline serves as a critical building block for the next generation of highly stable, orally bioavailable peptide therapeutics.

References

  • Chapman University Digital Commons. Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid. Retrieved from:[Link]

  • Hook, D. F., et al. (ResearchGate). The Proteolytic Stability of 'Designed' β-Peptides Containing α-Peptide-Bond Mimics and of Mixed α,β-Peptides. Retrieved from: [Link]

  • Cheloha, R. W., et al. (PMC - NIH). Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution. Retrieved from: [Link]

Sources

Comparative

Efficacy and Physicochemical Profiling of (R)-β2-Homovaline: HCl Salt vs. Free Base

As a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics, (R)-β2-homovaline (also known as (R)-3-amino-4-methylpentanoic acid) presents a classic preformulation dilemma: sel...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics, (R)-β2-homovaline (also known as (R)-3-amino-4-methylpentanoic acid) presents a classic preformulation dilemma: selecting the optimal solid-state form. For drug development professionals, the choice between the free base and the hydrochloride (HCl) salt dictates not only the compound's manufacturability but also its pharmacokinetic viability.

This guide objectively compares the physicochemical efficacy of the (R)-β2-homovaline free base against its HCl salt, detailing the mechanistic causality behind their behaviors and providing self-validating experimental protocols for rigorous form selection.

Mechanistic Causality: Solid-State and Solution Dynamics

To understand the divergent behaviors of these two forms, we must examine their molecular interactions at the solid-state level.

The Free Base (Zwitterionic Lattice): In its free base form, (R)-β2-homovaline exists as a zwitterion (


 and 

). The strong electrostatic interactions between the protonated amine and the deprotonated carboxylate groups of adjacent molecules create a highly stable, tightly packed crystal lattice. This high lattice energy manifests as a high melting point and significant resistance to dissolution in aqueous media. The thermodynamic solubility is inherently limited because the energy required to break the crystal lattice exceeds the solvation energy gained upon hydration.

The HCl Salt (Protonated Monomer): Converting the free base to the HCl salt fundamentally alters this thermodynamic landscape. The addition of hydrochloric acid protonates the carboxylate group, breaking the zwitterionic network[1]. The introduction of the chloride counterion disrupts the tight lattice packing, significantly lowering the lattice energy. Consequently, the HCl salt exhibits a dramatically enhanced dissolution rate and a higher absolute thermodynamic solubility[2].

The Disproportionation Risk: While the HCl salt resolves solubility limitations, it introduces a critical vulnerability: disproportionation. In aqueous media (particularly at intestinal pH) or in the presence of basic excipients (e.g., magnesium stearate or sodium starch glycolate), the HCl salt can undergo a microenvironmental pH shift, shedding its proton and reverting to the less soluble free base[3]. This phenomenon can lead to transient supersaturation followed by rapid precipitation, negating the salt's bioavailability advantages[4].

G Zwitterion Free Base (Zwitterion Lattice) Aqueous Aqueous Solution (High Kinetic Solubility) Zwitterion->Aqueous Slow Dissolution (High Lattice Energy) HCl_Salt HCl Salt (Protonated Monomer) HCl_Salt->Aqueous Rapid Dissolution (Ion-Dipole Hydration) Precipitation Disproportionation (pH > pKa) Aqueous->Precipitation Microenvironmental pH Shift Precipitation->Zwitterion Reverts to Free Base

Fig 1: Phase transition and dissolution dynamics of (R)-β2-homovaline forms.

Comparative Data Summary

The following table synthesizes the expected physicochemical parameters of both forms, providing a baseline for formulation strategy.

Parameter(R)-β2-Homovaline (Free Base)(R)-β2-Homovaline HCl Salt
CAS Number Varies by exact stereocenter219310-09-5[1]
Molecular State Zwitterionic (

)
Cationic Salt (

)
Aqueous Solubility Low (Typically < 5 mg/mL)High (Typically > 100 mg/mL)
Dissolution Rate Slow (Lattice-limited)Rapid (Hydration-driven)
Hygroscopicity Low (Physically stable)Moderate to High (Deliquescence risk)
Disproportionation Risk None (Thermodynamically stable)High (pH and excipient dependent)
Primary Application Solid oral dosage (if BCS Class I/III)Parenteral solutions, BCS Class II/IV

Self-Validating Experimental Protocols

To empirically justify the selection between the free base and the HCl salt, researchers must employ self-validating workflows. The following protocols are designed with internal controls to ensure that kinetic artifacts (like supersaturation) are not mistaken for thermodynamic stability.

Protocol 1: Thermodynamic Solubility and pH-Solubility Profiling

Causality: This protocol differentiates between the transient kinetic solubility (the "spring") and the true thermodynamic equilibrium (the "parachute") of the HCl salt[4].

  • Preparation of Media: Prepare standard buffered solutions at pH 1.2 (SGF), pH 4.5, and pH 6.8 (SIF).

  • Excess Solid Addition: Add an excess amount of (R)-β2-homovaline (Free Base) to one set of vials and the HCl salt to another set (target ~200 mg/mL to ensure saturation).

  • Equilibration: Agitate the vials at 37°C ± 0.5°C using a thermoshaker at 300 rpm.

  • Self-Validating Sampling (Time-Course): Extract 0.5 mL aliquots at 2h, 4h, 24h, and 48h. Rationale: A drop in concentration between 4h and 24h for the HCl salt definitively indicates disproportionation and precipitation of the free base.

  • Phase Separation: Centrifuge the aliquots at 14,000 rpm for 10 minutes to separate the undissolved pellet from the supernatant.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (using a validated chiral stationary phase if enantiomeric purity monitoring is required).

  • Solid-State Verification: Recover the pellet from the 48h HCl salt sample, dry it gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD). Rationale: If the PXRD pattern matches the free base, disproportionation is confirmed.

Protocol 2: Excipient Compatibility and Disproportionation Assessment

Causality: Basic excipients can induce salt-to-free-base conversion in the solid state via moisture-mediated proton transfer[3].

  • Binary Mixture Preparation: Create 1:1 (w/w) binary mixtures of (R)-β2-homovaline HCl salt with common excipients: Microcrystalline Cellulose (neutral control), Magnesium Stearate (basic/alkaline risk), and Sodium Starch Glycolate (ion-exchange risk).

  • Homogenization: Blend the mixtures using a geometric dilution technique in a mortar and pestle for 5 minutes to ensure intimate particle contact.

  • Stress Testing: Divide each mixture into two open glass vials. Place one vial in a desiccator (Control: 25°C / <10% RH) and the other in a stability chamber (Stressed: 40°C / 75% RH) for 14 days.

  • Orthogonal Analysis:

    • Chemical Degradation: Analyze a portion of the stressed sample via HPLC to check for covalent degradation products.

    • Physical Disproportionation: Analyze the remaining portion via solid-state NMR (ssNMR) or PXRD. Rationale: HPLC cannot detect disproportionation because the salt and free base dissolve into the same species in the mobile phase. Solid-state techniques are mandatory to observe the phase shift.

Workflow Step1 1. API Synthesis (R)-β2-homovaline Step2 2. Form Selection Free Base vs HCl Step1->Step2 Step3A 3A. Thermodynamic Solubility Assay Step2->Step3A Step3B 3B. Solid-State Stability (PXRD) Step2->Step3B Step4 4. Excipient Compatibility Step3A->Step4 Step3B->Step4 Step5 5. Final Formulation Strategy Step4->Step5

Fig 2: Experimental workflow for salt selection and stability validation.

Formulation Strategy and Conclusion

The selection between (R)-β2-homovaline free base and its HCl salt is a trade-off between physical stability and aqueous solubility.

If the target product profile requires a parenteral formulation, the HCl salt is unequivocally superior due to its rapid dissolution and high kinetic solubility. However, if the goal is a solid oral dosage form, the formulator must carefully weigh the risks. The HCl salt may provide a bioavailability boost, but it requires stringent moisture control during manufacturing and the avoidance of basic excipients to prevent disproportionation[2]. Conversely, if the free base can achieve sufficient systemic exposure (e.g., via particle size reduction or amorphous solid dispersion), its superior solid-state stability makes it the more robust candidate for long-term commercial viability.

References
  • 2 - European Pharmaceutical Review 2.3 - American Pharmaceutical Review 3.4 - ResearchGate 4.1 - CymitQuimica

Sources

Validation

Comparative analysis of beta-homovaline and beta-homoleucine

Comparative Analysis of β-Homovaline and β-Homoleucine in Foldamer Design and Therapeutics The transition from natural α-peptides to synthetic β-peptides represents a paradigm shift in drug development. While α-peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of β-Homovaline and β-Homoleucine in Foldamer Design and Therapeutics

The transition from natural α-peptides to synthetic β-peptides represents a paradigm shift in drug development. While α-peptides suffer from rapid proteolytic degradation in serum, β-peptides—composed of homologated β-amino acids—exhibit profound enzymatic resistance while retaining the ability to fold into predictable, stable secondary structures known as foldamers[1].

Within the toolkit of β-amino acids, β3-homovaline (β3-hVal) and β3-homoleucine (β3-hLeu) are two of the most critical aliphatic building blocks. Although they differ by only a single methylene group in their side chains, this structural variance dictates their steric profile, helical propensity, and utility in designing complex quaternary structures[2].

This guide provides an in-depth comparative analysis of β3-hVal and β3-hLeu, exploring the causality behind their structural behaviors and providing validated experimental protocols for their application.

Structural Mechanics and Helical Propensity

The fundamental difference between β3-hVal and β3-hLeu lies in the position of their side-chain branching relative to the peptide backbone. In β3-amino acids, the side chain is located on the β-carbon (adjacent to the amine).

  • β3-Homovaline: Features an isopropyl side chain. The branching occurs immediately at the γ-carbon (relative to the carboxyl group), creating significant steric bulk close to the backbone. This steric hindrance restricts the conformational freedom of the backbone, which can locally rigidify a peptide but may cause steric clashes that slightly destabilize continuous helical packing.

  • β3-Homoleucine: Features an isobutyl side chain. The extra methylene group pushes the branching to the δ-carbon. This relieves steric tension near the backbone while providing a large hydrophobic surface area. Consequently, β3-hLeu is highly favored for stabilizing 14-helical secondary structures and is frequently placed at

    
     and 
    
    
    
    positions to drive the noncovalent assembly of hetero-oligomers through hydrophobic face packing[2].
Quantitative Comparison Table
Physicochemical Propertyβ3-Homovaline (β3-hVal)β3-Homoleucine (β3-hLeu)
Side Chain Structure Isopropyl (-CH(CH3)2)Isobutyl (-CH2CH(CH3)2)
Molecular Weight 131.17 g/mol 145.20 g/mol
Branching Position γ-carbon (relative to carboxyl)δ-carbon (relative to carboxyl)
Steric Hindrance (Backbone) HighModerate
14-Helix Propensity Moderate (steric clash limits tight packing)High (ideal for hydrophobic faces)
Primary Application Localized structural rigidityInterhelical interactions / Self-assembly

Visualizing Foldamer Design Logic

The selection between β3-hVal and β3-hLeu is dictated by the desired architectural outcome of the foldamer. The diagram below illustrates the logical pathway from native peptide homologation to quaternary assembly.

BetaPeptideLogic A Native α-Peptide (Susceptible to Proteolysis) B Backbone Homologation (Insertion of -CH2-) A->B Structural Design C β3-Amino Acid Scaffold B->C D β3-Homovaline (High Steric Bulk at γ-C) C->D E β3-Homoleucine (Extended Hydrophobic Face) C->E F Rigid Intramolecular Folding (14-Helix) D->F Local Rigidity G Quaternary Hetero-oligomers & Self-Assembly E->G Interhelical Packing F->G

Caption: Logical pathway from α-peptide homologation to quaternary foldamer assembly via β3-amino acids.

Self-Validating Experimental Protocols

Working with β-amino acids requires modifications to standard peptide chemistry. The extra methylene group increases backbone flexibility during synthesis, which can reduce coupling efficiency. The following protocols are engineered with built-in validation steps to ensure high-fidelity data.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Causality of Reagent Choice: Standard coupling agents (like DIC/HOBt) often fail with β-amino acids due to the altered transition state geometry and steric hindrance. We utilize HATU , a highly reactive uronium salt, paired with DIPEA to force the acylation reaction to completion.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 45 minutes to maximize the exposure of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Step: Collect the flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Coupling Reaction: Pre-activate 4.0 eq of Fmoc-β3-hVal-OH or Fmoc-β3-hLeu-OH with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

    • Validation Step: Perform a Kaiser test on a micro-cleaved resin sample. A yellow solution indicates complete coupling (absence of free primary amines); a blue solution indicates incomplete coupling, necessitating a double-couple step.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to release the peptide and remove side-chain protecting groups.

SPPSWorkflow N1 1. Resin Swelling DMF, 45 min N2 2. Fmoc Deprotection 20% Piperidine N1->N2 V1 Validation: UV Absorbance (301nm) N2->V1 N3 3. Coupling Fmoc-β-AA + HATU/DIPEA N2->N3 N3->N2 Next Cycle V2 Validation: Kaiser Test (Yellow=Pass) N3->V2 N4 4. Cleavage TFA/TIS/H2O N3->N4 Final Step

Caption: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for β-peptides.

Protocol B: Proteolytic Stability Assay

Causality of Experimental Design: To prove that the synthesized β-peptides overcome the limitations of α-peptides, they must be subjected to aggressive enzymatic environments. Proteases rely on precise spatial recognition of the α-carbon backbone to hydrolyze amide bonds. The insertion of the β-methylene disrupts this geometry, rendering the peptide invisible to most proteases[3].

  • Incubation: Dissolve the purified β-peptide (containing β3-hVal/β3-hLeu) in PBS (pH 7.4) to a final concentration of 100 µM. Add Pronase (a highly aggressive, non-specific protease cocktail) to a final concentration of 1 µg/mL. Incubate at 37°C.

  • Quenching: At specific time intervals (0, 1, 4, 12, 24, and 48 hours), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile.

    • Causality: The sudden drop in pH and introduction of organic solvent irreversibly denatures the protease, halting degradation at the exact time point.

  • LC-MS Validation: Centrifuge the quenched samples to pellet the denatured enzymes. Analyze the supernatant via RP-HPLC coupled to ESI-MS.

    • Validation Step: Integrate the Area Under the Curve (AUC) for the parent mass peak. A highly stable β-peptide will show >95% AUC retention at 48 hours compared to the 0-hour baseline.

Conclusion

Both β3-homovaline and β3-homoleucine are indispensable for the synthesis of proteolytically stable foldamers. However, their structural applications diverge based on side-chain geometry. β3-hVal is best utilized when localized steric constraint is required, whereas β3-hLeu is the superior choice for engineering extended 14-helices and driving the self-assembly of quaternary structures through hydrophobic interhelical interactions.

References

1.2 - National Institutes of Health (NIH)[2] 2.1 - National Institutes of Health (NIH)[1] 3.3 - ResearchGate[3]

Sources

Comparative

A Comparative Guide to β-Amino Acid Building Blocks for Advanced Drug Development

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced efficacy, stability, and specificity is a paramount objective. Peptidomimetics, molecules that mimic the structure and function o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced efficacy, stability, and specificity is a paramount objective. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2][3] Among the various classes of building blocks used in peptidomimetic design, β-amino acids have garnered significant attention for their unique structural and biological properties.[1][2][3][4]

This guide provides a comparative analysis of different β-amino acid building blocks, offering insights into their synthesis, conformational properties, and applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their therapeutic design strategies.

The β-Amino Acid Advantage: A Structural Perspective

Unlike their α-amino acid counterparts, where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), β-amino acids possess an additional carbon atom between the carboxyl and amino groups.[1][2][3] This seemingly subtle structural modification has profound implications for the resulting peptide backbone, bestowing it with a higher degree of conformational flexibility and, crucially, resistance to enzymatic degradation by proteases.[1][2][3][5][6]

The presence of two stereogenic centers in many β-amino acids (at the α and β carbons) gives rise to a greater diversity of stereoisomers compared to α-amino acids, expanding the accessible chemical space for molecular design.[1][2][3]

Caption: General structures of α- and β-amino acids.

A Comparative Look at β-Amino Acid Building Blocks

The utility of a β-amino acid in drug design is largely dictated by its structure, which can be broadly categorized as acyclic, cyclic, or otherwise constrained. Each class offers distinct advantages in terms of conformational control and synthetic accessibility.

Acyclic β-Amino Acids

Acyclic β-amino acids are the most fundamental class and serve as the direct homologs of the proteinogenic α-amino acids. They are further classified based on the substitution pattern on the carbon backbone:

  • β²-Amino Acids: The side chain (R group) is located on the α-carbon (C2).

  • β³-Amino Acids: The side chain is on the β-carbon (C3).

The choice between a β² and β³ substitution pattern significantly influences the conformational preferences of the resulting peptide.[5] Oligomers of β³-amino acids, for instance, have a strong propensity to form a stable 14-helix, a secondary structure characterized by a 14-membered hydrogen-bonded ring.[7][8] In contrast, β²-amino acids can also participate in stable helical structures, but their conformational landscape is more diverse.[9]

Table 1: Comparative Properties of Acyclic β-Amino Acids

Propertyβ²-Amino Acidsβ³-Amino Acidsα-Amino Acids (for reference)
Side Chain Position C2 (α-carbon)C3 (β-carbon)
Primary Helical Structure Can form various helices (e.g., 12-helix)14-helixα-helix (13-membered H-bond ring)
Proteolytic Stability HighHighLow
Synthetic Accessibility Generally accessibleWidely accessible via Arndt-Eistert homologationReadily available
Cyclic and Constrained β-Amino Acids

To exert greater control over the peptide conformation, researchers often turn to cyclic and constrained β-amino acids. By restricting the rotation around the Cα-Cβ bond, these building blocks can pre-organize the peptide backbone into a specific secondary structure, which can be advantageous for receptor binding.[10]

Examples of constrained β-amino acids include:

  • trans-2-Aminocyclopentanecarboxylic Acid (ACPC) and trans-2-Aminocyclohexanecarboxylic Acid (ACHC): These cyclic β-amino acids are potent inducers of helical structures.[8][11] Peptides incorporating ACHC, in particular, show a remarkable tendency to form stable 14-helices, even in short sequences.[11]

  • Pyrrolidine and Piperidine-based β-Amino Acids: These heterocyclic structures can act as proline analogs, introducing kinks and turns in the peptide chain.[8]

The incorporation of these rigid building blocks has been shown to enhance the biological activity of various peptides, including opioid receptor agonists and antimicrobial peptides.[10][11]

Synthesis of β-Amino Acid Building Blocks: A Practical Overview

The synthetic accessibility of β-amino acids is a critical consideration for their practical application. Several robust methods have been developed for their enantioselective synthesis.

The Arndt-Eistert Homologation

One of the most widely used methods for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid.[12][13] This reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) yields the homologated β-amino acid.[12][13][14]

Caption: General workflow for Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Synthesis of Fmoc-β-homophenylalanine

Causality: This protocol exemplifies a common and reliable method for synthesizing a β³-amino acid from its readily available α-amino acid precursor. The use of Fmoc protection is compatible with solid-phase peptide synthesis.

  • Activation: To a solution of Fmoc-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture for 2 hours at room temperature. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Slowly add the solution of the acid chloride to the diazomethane solution at 0 °C. The reaction is typically complete when the yellow color of diazomethane persists.

  • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water. Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite. Acidify the filtrate with 1 M HCl and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Fmoc-β-homophenylalanine.

Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Asymmetric Synthesis Strategies

For the synthesis of more complex and stereochemically defined β-amino acids, a variety of asymmetric methods are employed. These include:

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated esters or nitroalkenes is a powerful strategy for the asymmetric synthesis of β-amino acids.[15][16]

  • Mannich-type Reactions: The condensation of an enolate with an imine provides a direct route to β-amino acids.[17]

  • Catalytic Hydrogenation: The asymmetric hydrogenation of enamines is another efficient method for producing enantiomerically pure β-amino acids.[17][18]

Experimental Data and Performance Comparison

The choice of a particular β-amino acid building block is ultimately guided by its impact on the biological activity and pharmacokinetic properties of the target molecule. The following table summarizes experimental data from the literature, highlighting the comparative performance of different β-amino acids in specific applications.

Table 2: Performance of β-Amino Acid-Containing Peptides

Peptide/Applicationβ-Amino Acid IncorporatedKey FindingReference
Antimicrobial Peptide β³-homoarginineIncreased proteolytic stability and maintained antimicrobial activity against E. coli and S. aureus.[11]
Opioid Receptor Agonist 2-Aminocyclopentane carboxylic acidConstrained the peptide conformation, leading to enhanced binding affinity and receptor selectivity.[10]
Protease Inhibitor α-Hydroxy-β-amino acidsActed as transition-state mimics, resulting in potent inhibition of aminopeptidases.[10]
MHC-binding Peptide Mixed α,β-peptidesShowed high proteolytic stability while retaining the ability to bind to MHC class I proteins.[6]

Conclusion and Future Outlook

β-Amino acid building blocks offer a versatile and powerful platform for the design of novel peptidomimetics with improved therapeutic properties.[1][2][3] Their ability to induce stable secondary structures, coupled with their inherent resistance to proteolysis, makes them invaluable tools in modern drug discovery.[1][2][3][5][6] The continued development of efficient and stereoselective synthetic methods will undoubtedly expand the repertoire of available β-amino acid building blocks, paving the way for the creation of next-generation therapeutics with enhanced efficacy and safety profiles.[18][19]

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]

  • Chatterjee, S., & Girish, Y. R. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons. [Link]

  • Tanaka, H., & Suga, H. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1029–1044. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • Barrow, C. J., & Zagorski, M. G. (1991). Solution conformations and aggregational properties of synthetic amyloid beta-peptides of Alzheimer's disease. Analysis of circular dichroism spectra. The Journal of biological chemistry, 266(35), 23839–23842. [Link]

  • Wikipedia. (2023, December 2). Arndt–Eistert reaction. In Wikipedia. [Link]

  • Kumar, A., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences, 8(3), 445-450. [Link]

  • Hook, D. F., Gessier, F., & Seebach, D. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry, 58(12), 879-886. [Link]

  • Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Ananda, K., & Vasanthakumar, G. R. (2006). A CONVENIENT METHOD FOR THE SYNTHESIS OF β-AMINO ACIDS VIA THE ARNDT-EISTERT APPROACH USING p-TOLUENESULPHONYL CHLORIDE AS A CARBOXYLIC GROUP ACTIVATING AGENT. Journal of the Korean Chemical Society, 50(4), 309-312. [Link]

  • Di Sanza, R., Trinchera, P., & Fagnoni, M. (2020). Asymmetric synthesis of cyclic β-amino carbonyl derivatives by a formal [3 + 2] photocycloaddition. Chemical Communications, 56(52), 7114-7117. [Link]

  • Davis, F. A., & Zhang, Y. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. The Journal of organic chemistry, 75(11), 3814–3820. [Link]

  • LePlae, P. R., & Gellman, S. H. (2002). Chemical process synthesis of beta-amino acids and esters. Current opinion in drug discovery & development, 5(6), 849-857. [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

  • Robinson, J. A. (2007). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Chimia, 61(9), 551-556. [Link]

  • Wikipedia. (2023, November 25). Beta-peptide. In Wikipedia. [Link]

  • O'Brien, P., & Porter, D. W. (2003). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Tetrahedron, 59(26), 4723-4730. [Link]

  • Cardona, F., & Goti, A. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society reviews, 39(5), 1656–1691. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]

  • Gung, B. W., & Amphone, K. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 4(2), 43-52. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of computational chemistry, 25(2), 285–307. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Yale University. (2007, February 5). Yale chemists show that nature could have used different protein building blocks. EurekAlert!. [Link]

  • Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2002). Structure−Activity Studies of 14-Helical Antimicrobial β-Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society, 124(40), 12068-12076. [Link]

  • ScienceDaily. (2007, February 6). Nature Could Have Used Different Protein Building Blocks, Chemists Show. ScienceDaily. [Link]

  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 609–622. [Link]

  • Seebach, D., & Ciceri, P. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(8), 1117-1239. [Link]

  • Rapaport, H., & de la Escosura, A. (2020). Comparison between α- and β-amino acid. ResearchGate. [Link]

  • Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2001). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 81(3), 1415-1425. [Link]

  • Luttmann, E., & Heiden, W. (2014). Stability of Transmembrane Amyloid β-Peptide and Membrane Integrity Tested by Molecular Modeling of Site-Specific Aβ 42 Mutations. PLoS ONE, 9(9), e108426. [Link]

Sources

Validation

The Counterion Conundrum: Assessing the Impact of Hydrochloride vs. Acetate Salts on Compound Activity

Executive Summary In the transition from lead optimization to preclinical evaluation, the selection of an active pharmaceutical ingredient’s (API) salt form is a critical juncture. While hydrochloride (HCl) salts dominat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from lead optimization to preclinical evaluation, the selection of an active pharmaceutical ingredient’s (API) salt form is a critical juncture. While hydrochloride (HCl) salts dominate the market—comprising roughly half of all approved basic drugs—they are not universally optimal. Acetate salts, formed from a weak organic acid, offer distinct physicochemical and biological advantages, particularly for peptides and compounds sensitive to extreme microenvironmental pH. This guide objectively compares the mechanistic impacts of HCl versus acetate counterions on compound activity, providing field-proven protocols to empirically validate your salt selection.

Mechanistic Divergence: Strong vs. Weak Acid Counterions

The fundamental difference between HCl and acetate salts lies in their acid dissociation constants (


) and how they manipulate the microenvironment upon dissolution.
The Common Ion Effect and Solubility Suppression

Hydrochloride is the conjugate base of a strong acid. While HCl salts typically exhibit excellent solubility in pure water, they are highly susceptible to the common ion effect in physiological media[1]. The human stomach contains approximately 0.1 M of endogenous hydrochloric acid. According to Le Chatelier's principle, this massive excess of chloride ions forcefully drives the solubility product equilibrium (


) toward the solid state.

Experimental data consistently shows that the dissolution rate of HCl salts in gastric fluid is significantly suppressed compared to non-halide salts[2]. Acetate salts, conversely, do not suffer from this liability in the gastrointestinal tract because endogenous acetate concentrations are negligible, allowing for unhindered dissolution.

Microenvironmental pH ( ) and Disproportionation

When an HCl salt of a weak base dissolves, it lacks buffering capacity, often plunging the microenvironmental pH to highly acidic levels (pH < 2)[3]. If the API is formulated with basic excipients, or when it transitions to the higher pH of the intestine, the salt can cross its


—the pH at which the solubility of the salt equals the solubility of the free base. This triggers disproportionation , causing the drug to precipitate out as an insoluble free base, drastically reducing bioavailability[4].

Acetate, being the conjugate base of a weak acid (Acetic Acid


), inherently acts as a microenvironmental buffer. It resists extreme pH drops, thereby protecting acid-sensitive APIs and minimizing the risk of excipient-driven disproportionation.

G API_HCl API-HCl Salt (Solid State) Gastric Gastric Fluid (High [Cl⁻], pH 1.2) API_HCl->Gastric Intestine Intestinal Fluid (pH 6.8) API_HCl->Intestine CommonIon Common Ion Effect (Le Chatelier's Principle) Gastric->CommonIon Excess Cl⁻ shifts equilibrium Disprop Salt Disproportionation (pH > pH_max) Intestine->Disprop Basic environment Suppressed Suppressed Dissolution (Low Bioavailability) CommonIon->Suppressed FreeBase Precipitation as Free Base Disprop->FreeBase

Fig 1. Mechanistic pathways of HCl salt dissolution failure via common ion effect and disproportionation.

Biological & Toxicological Implications

The choice of counterion extends beyond physical chemistry; it directly impacts in vitro and in vivo biological activity.

Artifactual Cytotoxicity in Cell Assays

Unbuffered HCl salts can cause "pH shock" in weakly buffered cell culture media, leading to artifactual cytotoxicity that masks the true pharmacological activity of the compound. Acetate is a natural physiological metabolite (entering the TCA cycle as acetyl-CoA) and is generally better tolerated by delicate cell lines (e.g., osteoblasts, HaCaT cells)[5],[6].

The Peptide Problem: TFA Exchange

During Solid-Phase Peptide Synthesis (SPPS), peptides are typically cleaved using trifluoroacetic acid (TFA), yielding a crude TFA salt. TFA is notoriously cytotoxic, alters protein conformation, and can artificially skew immunological responses[7],[8]. Exchanging the TFA counterion for either HCl or Acetate is a mandatory step before biological screening. While HCl exchange is common, acetate is frequently preferred for peptides because it avoids the harsh acidity of HCl and demonstrates a superior safety profile in in vivo models[9].

Comparative Data: HCl vs. Acetate

To facilitate objective decision-making, the quantitative and qualitative differences between these two salt forms are summarized below.

ParameterHydrochloride (HCl) SaltAcetate SaltMechanistic Causality
Acid Strength (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

)
Strong Acid (

)
Weak Acid (

)
Dictates the buffering capacity of the resulting salt.
Microenvironmental pH Highly acidic (

often < 2)
Mildly acidic to neutralHCl lacks buffering, dropping pH rapidly upon dissolution.
Common Ion Effect High risk in gastric fluidNegligible riskHigh endogenous

in stomach suppresses HCl salt solubility[1],[2].
Hygroscopicity Generally low (highly crystalline)Moderate to HighAcetate salts can absorb moisture or volatilize during lyophilization[9].
In Vitro Cytotoxicity Moderate (pH-dependent)Low (Physiological)Acetate is a natural metabolite; unbuffered HCl can cause local pH shock[8],[6].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, any counterion selection must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee data trustworthiness.

Protocol A: Biorelevant Dissolution & Common Ion Effect Screening

Objective: Assess the impact of endogenous chloride on API solubility.

  • Media Preparation: Prepare three dissolution vessels: (A) Pure HPLC-grade Water, (B) Fasted State Simulated Gastric Fluid (FaSSGF, containing ~0.1 M NaCl/HCl), and (C) FaSSGF without chloride (using a sulfate or nitrate substitute to maintain ionic strength).

  • Execution: Add an excess of the API-HCl salt to each vessel at 37°C. Agitate at 100 RPM for 24 hours.

  • Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter. Quantify the dissolved API concentration using HPLC-UV.

  • Self-Validation Step (Mass Balance): Recover the undissolved solid pellet from Vessel B. Analyze via X-Ray Powder Diffraction (XRPD). Validation: If the XRPD pattern matches the free base rather than the HCl salt, disproportionation has occurred, validating that the solubility limit is dictated by

    
     rather than the common ion effect alone.
    
Protocol B: RP-SPE Counterion Exchange & Cytotoxicity Assessment

Objective: Exchange toxic TFA salts for Acetate/HCl and validate biological safety.

  • Column Equilibration: Condition a C18 Reversed-Phase Solid Phase Extraction (RP-SPE) cartridge with 100% Acetonitrile, followed by 0.1% Acetic acid (for acetate exchange) or 0.1 M HCl (for HCl exchange).

  • Loading & Washing: Load the crude TFA-peptide. Wash with 5 column volumes of the respective exchange buffer (0.1% AcOH or 0.1 M HCl) to displace the TFA anions via mass action.

  • Elution & Lyophilization: Elute the peptide using 60% Acetonitrile. Lyophilize the eluate to obtain the dry Acetate or HCl salt.

  • Self-Validation Step (Ion Chromatography): Before biological testing, analyze the lyophilized powder via Ion Chromatography (IC). Validation: The protocol is only validated if residual TFA is <1% mol/mol[7].

  • Cytotoxicity Assay: Treat HaCaT cells with the validated salts for 48 hours. Use Triton X-100 as a positive control (100% death) and vehicle buffer as a negative control. Measure viability via CellTiter-Glo (ATP luminescence).

Workflow Start Crude Peptide (TFA Salt) SPE RP-SPE Column Loading Start->SPE Wash Counterion Wash (0.1M HCl or AcOH) SPE->Wash Displace TFA⁻ Elute Elution (Organic Solvent) Wash->Elute Lyophilize Lyophilization Elute->Lyophilize Remove solvent Assay In Vitro Cytotoxicity Assay Lyophilize->Assay Pure HCl/Acetate Salt

Fig 2. RP-SPE workflow for peptide counterion exchange prior to in vitro biological assessment.

Conclusion

While hydrochloride salts remain the default choice for basic APIs due to their crystallinity and low cost, their susceptibility to the common ion effect and lack of microenvironmental buffering can severely compromise oral bioavailability and in vitro assay accuracy. Acetate salts provide a robust alternative, particularly for biologicals, peptides, and compounds prone to disproportionation. By employing rigorous, self-validating protocols for counterion exchange and biorelevant dissolution, development teams can prevent late-stage formulation failures and ensure that observed biological activities are genuinely pharmacological, not artifactual.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed / National Institutes of Health URL:[Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol Source: PubMed / National Institutes of Health URL:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu / Journal of Pharmaceutical Sciences URL:[Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography Source: MDPI Molecules URL:[Link]

  • Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides Source: PubMed Central / Amino Acids URL:[Link]

  • The Role of Counter-Ions in Peptides—An Overview Source: PubMed Central / Pharmaceuticals URL:[Link]

  • Formulation Composition and Process Affect Counterion for CSP7 Peptide Source: PubMed Central / Pharmaceutics URL:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: University of Helsinki / International Journal of Pharmaceutics URL:[Link]

Sources

Comparative

A Researcher's Guide to the Synthesis of (R)-β²-homovaline: A Comparative Analysis

The enantioselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are integral to a wide array of pharmacologically active molecules, including e...

Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are integral to a wide array of pharmacologically active molecules, including enzyme inhibitors and peptidomimetics with enhanced metabolic stability.[1] Among these, (R)-β²-homovaline, or (R)-3-amino-4-methylpentanoic acid, presents a specific and valuable target due to its role as a chiral building block.

This guide provides an in-depth comparison of three distinct and robust methodologies for the synthesis of (R)-β²-homovaline. We will move beyond a simple recitation of protocols to explore the underlying principles of stereocontrol, practical considerations for implementation, and the relative merits of each approach. Our analysis will focus on diastereoselective alkylation using a chiral auxiliary, catalytic asymmetric hydrogenation, and catalytic asymmetric conjugate addition, providing researchers with the critical information needed to select the optimal strategy for their specific laboratory context and research goals.

Method 1: Diastereoselective Alkylation via Oppolzer's Camphorsultam Auxiliary

The use of chiral auxiliaries is a classic and highly reliable strategy for inducing stereoselectivity.[2] The auxiliary, a chiral molecule temporarily attached to the substrate, directs the approach of a reactant to one face of the molecule, leading to a preponderance of one diastereomer. Oppolzer's camphorsultam is particularly effective due to its rigid bicyclic structure, which provides excellent steric shielding.

This method involves the acylation of a chiral camphorsultam with a β-alanine derivative, followed by the diastereoselective alkylation of the resulting enolate at the α-position (the C2 position). A study by Ponsinet et al. details a general strategy for preparing β²-amino acids using this approach, achieving high yields and excellent diastereoselectivity.[3] The use of the (−)-camphorsultam auxiliary leads directly to the desired (R)-configuration in the final β²-amino acid product after cleavage.[3]

Causality of Stereoselection

The high diastereoselectivity of the alkylation step is a direct consequence of the steric hindrance imposed by the camphorsultam auxiliary. The sultam ring effectively blocks one face of the enolate. The incoming electrophile (in this case, an isopropyl group equivalent) is therefore directed to the less hindered face, resulting in the preferential formation of a single diastereomer. X-ray analysis has confirmed that the use of (−)-sultam consistently yields (R)-β²-amino acids.[3]

Experimental Workflow & Protocol

The overall workflow involves three key stages: synthesis of the N-acyl sultam precursor, diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the target amino acid.

Diagram: Workflow for Diastereoselective Alkylation

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Reaction cluster_2 Product Isolation A (-)-Camphorsultam C N-Acyl Sultam A->C B β-Alanine derivative B->C D Deprotonation (LDA/NaHMDS) C->D E Alkylation (Isopropyl Iodide) D->E F Alkylated Sultam Adduct (High d.e.) E->F G Auxiliary Cleavage (LiOH/H₂O₂) F->G H (R)-β²-homovaline G->H I Recovered Auxiliary G->I

Caption: Workflow using Oppolzer's sultam auxiliary.

Detailed Protocol (Adapted from Ponsinet et al., 1999)[3]

  • Synthesis of N-(3-bromopropionyl)camphorsultam: To a solution of (−)-camphorsultam in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add 3-bromopropionyl chloride and allow the reaction to warm to room temperature. After workup, the N-acylated sultam is obtained.

  • Synthesis of the β-Alaninate Precursor: The N-(3-bromopropionyl)camphorsultam is treated with a suitable amine source to form the corresponding N-acyl sultam of β-alanine.

  • Alkylation: The β-alaninate precursor (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to form the enolate. 2-Iodopropane (1.5 eq) is then added, and the reaction is stirred for several hours at -78 °C.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting diastereomeric mixture is purified by flash chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a THF/water mixture. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at room temperature until the reaction is complete. This cleaves the auxiliary, which can be recovered.

  • Final Product Isolation: After acidic workup and purification (e.g., ion-exchange chromatography), the final product, (R)-β²-homovaline, is obtained.

Method 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for establishing stereocenters.[4] This approach typically utilizes a chiral transition-metal complex (often based on rhodium or ruthenium) to deliver hydrogen to one face of a prochiral olefin.[4][5] For the synthesis of β-amino acids, the hydrogenation of a corresponding β-enamido ester is a common and effective strategy.

Causality of Stereoselection

The enantioselectivity arises from the formation of a chiral catalyst-substrate complex. The chiral phosphine ligands create a C₂-symmetric chiral environment around the rhodium center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions with the bulky ligands. This locks the substrate into a conformation where one face of the double bond is preferentially exposed to hydrogenation, leading to high enantiomeric excess.

Experimental Workflow & Protocol

The workflow is notably more streamlined than the auxiliary-based method, primarily involving substrate synthesis followed by the key catalytic hydrogenation step.

Diagram: Workflow for Asymmetric Hydrogenation

G cluster_0 Substrate Synthesis cluster_1 Catalytic Reaction cluster_2 Product Isolation A β-Ketoester C β-Enamido Ester A->C B Amine Source B->C F Protected β²-homovaline (High e.e.) C->F D [Rh(COD)(Chiral-Ligand)]⁺BF₄⁻ D->F cat. E H₂ (pressure) E->F G Ester Hydrolysis F->G H (R)-β²-homovaline G->H

Caption: Workflow for catalytic asymmetric hydrogenation.

Detailed Protocol (Generalized)

  • Substrate Synthesis: Synthesize methyl 3-acetamido-4-methylpent-2-enoate. This can typically be achieved through the condensation of methyl 4-methyl-3-oxopentanoate with acetamide or a related nitrogen source.

  • Asymmetric Hydrogenation: In a high-pressure vessel, dissolve the β-enamido ester substrate in a degassed solvent such as methanol or dichloromethane. Add the chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄) at a low loading (e.g., 0.1-1 mol%).

  • Reaction Execution: Purge the vessel with hydrogen gas and then pressurize to the desired level (e.g., 50-100 psi). Stir the reaction at room temperature until hydrogen uptake ceases.

  • Workup: Release the pressure and concentrate the reaction mixture. The crude product can be purified by chromatography if necessary.

  • Deprotection: Hydrolyze the methyl ester and acetamido groups under standard acidic or basic conditions to yield the final product, (R)-β²-homovaline.

Method 3: Catalytic Asymmetric Conjugate Addition

A powerful and modern approach for C-C or C-N bond formation is the asymmetric conjugate addition (or Michael addition).[7][8][9][10] For β²-amino acids, this can involve the addition of an organometallic reagent to a nitro-acrylate derivative, catalyzed by a chiral metal complex.[1] This strategy is particularly appealing as it constructs the carbon skeleton and sets the stereocenter in a single, catalytic step.

Research has shown that organometallic reagents can add to nitro acrylates with high stereoselectivity, offering a scalable and atom-efficient route to β²-amino acids.[1] The resulting nitro group can then be reduced to the required amine.

Causality of Stereoselection

Stereocontrol is governed by the chiral catalyst, which coordinates to both the Michael acceptor (the nitro-acrylate) and the nucleophile (the organometallic reagent). This ternary complex orients the reactants in a highly organized transition state. The chiral ligand environment ensures that the nucleophile attacks a specific face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Workflow & Protocol

This method involves the preparation of a nitro-acrylate Michael acceptor, followed by the key catalytic conjugate addition and subsequent reduction.

Diagram: Workflow for Asymmetric Conjugate Addition

G cluster_0 Substrate Synthesis cluster_1 Catalytic Reaction cluster_2 Final Steps A Acrylate Derivative B Nitrating Agent A->B C Nitro-Acrylate Acceptor B->C F Adduct (High e.e.) C->F D Chiral Catalyst (e.g., Cu-Box) D->F cat. E Organometallic Reagent (e.g., iPr-MgBr) E->F G Nitro Group Reduction (e.g., H₂, Pd/C) F->G H Ester Hydrolysis G->H I (R)-β²-homovaline H->I

Sources

Validation

Characterizing Enantiomeric Purity of (R)-β2-Homovaline HCl Salt: A Comparative Guide

Executive Summary (R)-β2-homovaline HCl salt is a critical chiral building block in the development of peptidomimetics, foldamers, and advanced therapeutics. Unlike standard α-amino acids, β2-amino acids feature their si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-β2-homovaline HCl salt is a critical chiral building block in the development of peptidomimetics, foldamers, and advanced therapeutics. Unlike standard α-amino acids, β2-amino acids feature their side chain on the α-carbon, while the primary amine is shifted to the β-carbon. Determining the enantiomeric excess (ee) of this compound presents unique analytical hurdles due to its zwitterionic nature, high polarity, and lack of a strong UV chromophore. This guide objectively compares the leading analytical modalities for characterizing the enantiomeric purity of β2-homovaline, providing actionable, self-validating protocols for drug development professionals.

The Analytical Challenge

The structural nuances of (R)-β2-homovaline HCl salt dictate the analytical approach. Because aliphatic β-amino acids lack a conjugated


-system, they exhibit negligible UV absorbance above 220 nm. Consequently, standard UV detection is highly susceptible to baseline drift from organic modifiers. To accurately quantify enantiomeric purity, scientists must utilize methodologies that either leverage specialized chiral stationary phases (CSPs) with low-wavelength detection or employ pre-column derivatization to simultaneously introduce a strong chromophore and resolve the enantiomers[1].

Comparative Analysis of Analytical Modalities

When selecting a method for enantiomeric purity characterization, laboratories must balance sensitivity (Limit of Detection, LOD), throughput, and equipment availability.

Table 1: Comparative Overview of Analytical Modalities
ModalityStationary Phase / ReagentDetectionSensitivity (LOD)Key AdvantagePrimary Limitation
Indirect Achiral HPLC C18 + Marfey's Reagent (FDAA)UV 340 nm< 10 pmolExceptional baseline resolution; uses standard columns.Requires a 1-hour pre-column derivatization step.
Direct Chiral HPLC Teicoplanin (Chirobiotic T)UV 210 nm~100 pmolRapid workflow; no derivatization required.Low UV sensitivity; susceptible to solvent ghost peaks.
Chiral CE Cyclodextrin-modified bufferUV 200 nm~50 pmolHigh theoretical plate count; low solvent consumption.Lower run-to-run reproducibility compared to HPLC.

Deep Dive: Direct vs. Indirect Chiral HPLC

Indirect Achiral HPLC via Marfey's Reagent

The Mechanism: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for indirect chiral separation[2]. The reaction relies on nucleophilic aromatic substitution: the primary amine of β2-homovaline attacks the fluorinated carbon of FDAA under mildly basic conditions.

The Causality: Because FDAA is enantiopure (L-configuration), its reaction with a racemic mixture of β2-homovaline yields two distinct diastereomers: (L-Ala, R-β2) and (L-Ala, S-β2). Unlike enantiomers, diastereomers possess different physicochemical properties (e.g., hydrophobicity, dipole moments) and can be baseline-resolved on a standard, highly robust achiral C18 column[2]. Furthermore, the bulky dinitrophenyl moiety acts as a powerful chromophore, shifting the detection wavelength to 340 nm. This eliminates background noise from the mobile phase and dramatically improves the LOD to the picomolar range[1].

Direct Chiral HPLC via Macrocyclic Glycopeptides

The Mechanism: Direct separation avoids derivatization by utilizing a Chiral Stationary Phase (CSP). The Chirobiotic T column, which employs the macrocyclic antibiotic Teicoplanin covalently bonded to silica, is highly effective for underivatized β-amino acids[3],[4].

The Causality: Teicoplanin features a complex "basket-like" architecture with 20 chiral centers, sugar appendages, and multiple peptide binding sites[5]. Enantioseparation is driven by a synergistic combination of steric inclusion within the basket and ionic/hydrogen-bonding interactions with the zwitterionic β2-homovaline[5]. While this method offers rapid sample preparation, it requires detection at ~210 nm, making it less sensitive than the Marfey's method.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the following protocols incorporate built-in validation steps.

Protocol A: Indirect HPLC via Marfey's Reagent (Recommended for High Sensitivity)

This protocol is engineered to prevent derivative degradation and ensure complete reaction kinetics.

  • Reagent Preparation: Prepare a 50 mM solution of FDAA in MS-grade acetone and a 50 mM solution of the (R)-β2-homovaline HCl sample in HPLC-grade water.

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the amino acid solution, 100 µL of the FDAA solution, and 20 µL of 1 M NaHCO₃. Causality: The sodium bicarbonate provides the necessary alkaline environment to deprotonate the primary amine, facilitating the nucleophilic attack.

  • Incubation: Incubate the mixture at 40°C for exactly 60 minutes in a thermomixer.

  • Quenching (Critical Step): Add 20 µL of 1 M HCl to the mixture. Causality: The acid neutralizes the bicarbonate, instantly quenching the reaction and stabilizing the newly formed diastereomer for autosampler storage.

  • Validation & Analysis: Dilute the quenched mixture 1:10 with the mobile phase. Self-Validation: Always inject a derivatized racemic standard (DL-β2-homovaline) first to confirm the resolution factor (

    
    ) before analyzing the highly pure (R)-enantiomer. Analyze via a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile at 340 nm.
    
Protocol B: Direct Chiral HPLC (Recommended for Rapid Screening)
  • Sample Preparation: Dissolve the (R)-β2-homovaline HCl salt directly into the mobile phase to a concentration of 1 mg/mL.

  • Validation & Baseline Establishment: Self-Validation: Inject a blank (mobile phase only) to establish the baseline at 210 nm, as low-wavelength detection is highly susceptible to ghost peaks from solvent impurities. Follow with a racemic standard to confirm the macrocyclic glycopeptide's chiral recognition is active.

  • Analysis: Isocratic elution on a Chirobiotic T column (250 x 4.6 mm, 5 µm) using Methanol / 10 mM Ammonium Acetate (70:30 v/v). Detect at 210 nm.

Quantitative Chromatographic Performance

The following table summarizes representative chromatographic data comparing the two primary methodologies.

Table 2: Typical Chromatographic Parameters for β2-Homovaline Enantioseparation
ParameterIndirect HPLC (FDAA + C18)Direct HPLC (Chirobiotic T)
Retention Time (R-enantiomer) 18.4 min8.2 min
Retention Time (S-enantiomer) 21.1 min9.6 min
Selectivity (

)
1.181.21
Resolution (

)
> 2.5 (Baseline)1.6 (Baseline)
Detection Wavelength 340 nm210 nm

Method Selection Workflow

G Start Enantiomeric Purity Analysis (R)-β2-Homovaline HCl Decision Need High UV Sensitivity (LOD < 10 pmol)? Start->Decision Direct Direct Chiral HPLC (Chirobiotic T Column) Decision->Direct No (Rapid screening) Indirect Indirect Achiral HPLC (Marfey's Derivatization) Decision->Indirect Yes (Chromophore required) DirectPrep Sample Prep: Dissolve in Mobile Phase Direct->DirectPrep IndirectPrep Sample Prep: React with FDAA, Quench with HCl Indirect->IndirectPrep DirectRun Isocratic Elution UV Detection @ 210 nm DirectPrep->DirectRun IndirectRun RP-C18 Gradient Elution UV Detection @ 340 nm IndirectPrep->IndirectRun

Decision workflow for selecting direct vs. indirect HPLC methods for β2-homovaline analysis.

References

1.[3] Liquid chromatographic separation of the enantiomers of beta-amino acids. semanticscholar.org. 2.[4] Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. springernature.com. 3.[1] High-performance liquid chromatographic enantioseparation of beta-amino acids. nih.gov. 4.[5] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. researchgate.net. 5.[2] Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent and its leucine variant. researchgate.net.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (R)-β2-homovaline HCl Salt

As a novel amino acid derivative, (R)-β2-homovaline HCl salt is a valuable compound in drug development and scientific research. Responsible handling and disposal are paramount to ensure the safety of laboratory personne...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel amino acid derivative, (R)-β2-homovaline HCl salt is a valuable compound in drug development and scientific research. Responsible handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of (R)-β2-homovaline HCl salt, grounded in established safety protocols and regulatory standards.

The disposal of any chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] These regulations mandate a "cradle-to-grave" management system for hazardous waste, encompassing its generation, transportation, treatment, storage, and disposal.[1] It is crucial to remember that chemical waste must not be discarded in the regular trash or poured down the sewer system.[1]

I. Hazard Identification and Risk Assessment

Table 1: Assumed Hazard Profile of (R)-β2-homovaline HCl Salt

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if inhaled, ingested, or absorbed through the skin.Avoid generating dust. Use in a well-ventilated area or fume hood.[3][6]
Skin Corrosion/Irritation May cause skin irritation.[4]Wear appropriate gloves and a lab coat.[3][7]
Eye Damage/Irritation May cause serious eye irritation.[8]Wear safety glasses or goggles.[3][8]
Environmental Hazard The environmental impact is not fully known. Do not release into the environment.[9]Dispose of as hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Before beginning any disposal procedure, ensure the following are worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[9]

  • Body Protection: A full-length laboratory coat, worn closed, is required to protect against accidental spills.[7]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8][10]

III. Disposal Procedures: A Step-by-Step Guide

The proper disposal of (R)-β2-homovaline HCl salt depends on the quantity and the specific regulations of your institution and locality. The following procedures provide a general framework for safe disposal.

All waste containing (R)-β2-homovaline HCl salt, including contaminated labware and PPE, must be collected as hazardous waste.[11]

  • Solid Waste:

    • Place solid (R)-β2-homovaline HCl salt and any materials used for cleaning up spills (e.g., absorbent pads) into a clearly labeled, sealable, and chemically compatible container.[11]

    • The container must be in good condition, free from leaks, and have a secure lid.[11]

  • Aqueous Solutions:

    • Collect aqueous solutions of (R)-β2-homovaline HCl salt in a dedicated, leak-proof container.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[12]

Proper labeling is a critical regulatory requirement.[13] Every waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"[11][13]

  • The full chemical name: "(R)-β2-homovaline HCl salt"

  • The approximate concentration and quantity of the waste

  • The date of accumulation[12]

  • An appropriate hazard warning pictogram (e.g., corrosive, irritant)[13]

For experienced laboratory personnel, neutralization of the acidic hydrochloride salt can be a pre-treatment step to render the waste less hazardous before collection. This procedure should only be performed if permitted by your institution's safety protocols and local regulations.[14]

Protocol for Neutralization of Aqueous (R)-β2-homovaline HCl Salt Waste:

  • Preparation: Work in a fume hood and wear all required PPE.[6]

  • Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water with stirring. Always add acid to water, never the reverse. [15]

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda), to the diluted acidic solution while stirring.[15]

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0.[15]

  • Observation: The reaction is complete when the fizzing (effervescence) ceases.[15]

  • Disposal: The neutralized solution should still be collected as hazardous aqueous waste, as it contains the organic amino acid component.[10]

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Pre-Treatment (Optional & Regulated) cluster_3 Final Disposal Solid_Waste Solid (R)-β2-homovaline HCl salt Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Aqueous_Waste Aqueous Solution of (R)-β2-homovaline HCl salt Aqueous_Container Labeled Aqueous Waste Container Aqueous_Waste->Aqueous_Container Licensed_Disposal Collection by Licensed Hazardous Waste Contractor Solid_Container->Licensed_Disposal Neutralization Neutralization (pH 6-8) Aqueous_Container->Neutralization Expert Use Only Aqueous_Container->Licensed_Disposal Direct Disposal Neutralization->Licensed_Disposal

Sources

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